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3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid Documentation Hub

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  • Product: 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid
  • CAS: 2060005-61-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-[(3-Bromophenyl)methyl]azetidine Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its success...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with the biological target. This guide provides a detailed examination of 3-[(3-Bromophenyl)methyl]azetidine trifluoroacetic acid, a compound of interest within medicinal chemistry. Due to the limited availability of experimental data for this specific salt, this document will focus on the predicted properties of the free base, 3-[(3-Bromophenyl)methyl]azetidine, and the significant influence of the trifluoroacetic acid (TFA) counter-ion. Furthermore, it will lay out established, detailed protocols for the experimental determination of its key physicochemical parameters, providing a robust framework for its evaluation in a drug development program.

Chemical Identity and Structure

The compound is the trifluoroacetic acid salt of 3-[(3-Bromophenyl)methyl]azetidine. The azetidine ring is a four-membered, saturated nitrogen-containing heterocycle that has garnered increasing interest in medicinal chemistry due to its ability to impart desirable pharmacokinetic properties.

Caption: Chemical structure of 3-[(3-Bromophenyl)methyl]azetidine and Trifluoroacetic Acid.

Predicted Physicochemical Properties of the Free Base

Given the absence of extensive experimental data for the title compound, predictive models are invaluable for estimating its physicochemical properties. These in silico tools leverage vast datasets of known compounds to provide reliable estimations that can guide early drug discovery efforts.[1][2][3][4] The following table summarizes the predicted properties for the free base, 3-[(3-Bromophenyl)methyl]azetidine.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 226.11 g/mol Influences absorption and diffusion across biological membranes. Generally, lower molecular weight is favored for oral bioavailability.
cLogP 2.35A measure of lipophilicity, which affects solubility, permeability, and metabolism. A balanced cLogP is crucial for good ADME properties.[5]
pKa (most basic) 9.85The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. The azetidine nitrogen is the basic center.

These values were predicted using publicly available chemical property prediction software and should be confirmed by experimental data.

The Influence of the Trifluoroacetic Acid Counter-ion

In drug discovery, basic compounds are often isolated as salts to improve their solubility and handling properties.[6] Trifluoroacetic acid is a common counter-ion used in the purification of synthetic compounds, particularly peptides and other amines.[7] However, the presence of TFA can have a notable impact on the physicochemical and biological properties of the parent compound.

The trifluoroacetate anion is the conjugate base of a strong acid (pKa of TFA is approximately 0.23) and is itself a very weak base.[8] The formation of a TFA salt with a basic compound like 3-[(3-Bromophenyl)methyl]azetidine will significantly increase its aqueous solubility compared to the free base, especially at neutral pH. This is due to the ionization of the azetidine nitrogen.

However, it is crucial to be aware that residual TFA can sometimes interfere with biological assays.[7] Furthermore, the stability of the salt itself can be influenced by factors such as humidity and the presence of other excipients in a formulation, potentially leading to disproportionation back to the free base.[9] Therefore, while the TFA salt enhances solubility, its potential effects on downstream applications must be carefully considered.

Experimental Protocols for Characterization

To move beyond predictive models, experimental determination of the key physicochemical properties is essential. The following are detailed, step-by-step protocols for determining the solubility, pKa, and logP of 3-[(3-Bromophenyl)methyl]azetidine trifluoroacetic acid.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

solubility_workflow start Start: Add excess compound to buffer equilibrate Equilibrate (e.g., 24-48h at controlled temp) start->equilibrate separate Separate solid and liquid (centrifuge/filter) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC) separate->quantify end_node End: Determine solubility quantify->end_node

Caption: Workflow for solubility determination by the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 3-[(3-Bromophenyl)methyl]azetidine trifluoroacetic acid to a vial containing a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer at a controlled temperature (e.g., 25°C or 37°C). Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation at a high speed or by filtration through a low-binding syringe filter (e.g., 0.22 µm). This step must be performed carefully to avoid transferring any solid material.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. High-performance liquid chromatography (HPLC) with UV detection is a common and accurate method for quantification. A calibration curve with known concentrations of the compound must be prepared in the same buffer.

  • Calculation: The determined concentration from the supernatant represents the thermodynamic solubility of the compound under the tested conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11][12]

pka_workflow start Start: Dissolve compound in water/co-solvent titrate Titrate with standardized acid or base start->titrate measure Record pH after each titrant addition titrate->measure plot Plot pH vs. volume of titrant measure->plot analyze Determine inflection point (half-equivalence point) plot->analyze end_node End: pKa = pH at half-equivalence analyze->end_node

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 3-[(3-Bromophenyl)methyl]azetidine trifluoroacetic acid in a suitable solvent, typically purified water. A co-solvent may be used if the compound has low aqueous solubility.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH of the solution.

  • Titration: Since the compound is a salt of a weak base and a strong acid, it should be titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

  • Data Collection: After each addition of the titrant, allow the pH to stabilize and record the value.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[13][14]

logp_workflow start Start: Dissolve compound in pre-saturated octanol/water equilibrate Equilibrate (shake vigorously) start->equilibrate separate Separate the two phases (centrifugation) equilibrate->separate quantify_aq Quantify concentration in aqueous phase separate->quantify_aq quantify_org Quantify concentration in octanol phase separate->quantify_org calculate Calculate LogP = log([C]octanol / [C]water) quantify_aq->calculate quantify_org->calculate end_node End: Determine LogP calculate->end_node

Caption: Workflow for LogP determination by the shake-flask method.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

  • Partitioning: Dissolve a known amount of 3-[(3-Bromophenyl)methyl]azetidine trifluoroacetic acid in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

An alternative, higher-throughput method for LogP determination involves using reversed-phase HPLC.[13][15] This method correlates the retention time of the compound with those of standards with known LogP values.

Implications for Drug Development

The physicochemical properties of 3-[(3-Bromophenyl)methyl]azetidine trifluoroacetic acid will have a profound impact on its development as a drug candidate.

  • Solubility: The aqueous solubility will directly influence the choice of formulation and the potential routes of administration. While the TFA salt is expected to have good solubility, this must be confirmed experimentally, especially in biorelevant media.

  • Lipophilicity (LogP): A balanced LogP is critical for achieving good oral absorption and membrane permeability without excessive binding to plasma proteins or rapid metabolism. The predicted cLogP of 2.35 for the free base is in a favorable range for many drug targets.

  • pKa: The pKa will determine the extent of ionization at physiological pH, which in turn affects solubility, absorption, and the ability to interact with the target protein. The predicted high pKa of the azetidine nitrogen suggests it will be protonated and positively charged in most biological environments.

References

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved March 17, 2026, from [Link]

  • ACD/Labs. (2024, September 30). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. WebWire. Retrieved March 17, 2026, from [Link]

  • ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. Retrieved March 17, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved March 17, 2026, from [Link]

  • ChemAxon. (2012, April 25). Percepta - In Silico Predictors for Physicochemical Properties [Video]. YouTube. Retrieved March 17, 2026, from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved March 17, 2026, from [Link]

  • Sutton, R., & Haby, A. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved March 17, 2026, from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved March 17, 2026, from [Link]

  • PubChemLite. (n.d.). 3-[(3-bromophenyl)methylidene]azetidine hydrochloride (C10H10BrN). Retrieved March 17, 2026, from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved March 17, 2026, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Retrieved March 17, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate. Retrieved March 17, 2026, from [Link]

  • ChemAxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved March 17, 2026, from [Link]

  • ChemAxon. (n.d.). Calculations - Documentation. Retrieved March 17, 2026, from [Link]

  • ChemAxon. (n.d.). Solubility prediction. Retrieved March 17, 2026, from [Link]

  • Oxford Protein Informatics Group. (2016, September 26). Physical-chemical property predictors as command line tools. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved March 17, 2026, from [Link]

  • ScienceDirect. (2025, January 16). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Retrieved March 17, 2026, from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved March 17, 2026, from [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium trifluoroacetate. Retrieved March 17, 2026, from [Link]

  • Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Combining drug salt formation with amorphous solid dispersions – a double edged sword. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Structural Elucidation of 3-[(3-Bromophenyl)methyl]azetidine Trifluoroacetate: A Comprehensive NMR Analysis Guide

Executive Summary Azetidines are highly strained, four-membered nitrogenous heterocycles that have gained immense traction in modern medicinal chemistry. They act as bioisosteres for larger aliphatic rings while offering...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are highly strained, four-membered nitrogenous heterocycles that have gained immense traction in modern medicinal chemistry. They act as bioisosteres for larger aliphatic rings while offering improved metabolic stability, increased sp3 character, and favorable physicochemical properties. The compound 3-[(3-Bromophenyl)methyl]azetidine is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because the free base is volatile and prone to oxidative degradation, it is typically isolated, stored, and analyzed as its trifluoroacetic acid (TFA) salt ([1]).

This whitepaper provides an authoritative, in-depth guide to the 1H , 13C , and 19F NMR spectral data of 3-[(3-Bromophenyl)methyl]azetidine TFA. As a self-validating analytical system, this guide details the causality behind signal shifts, experimental protocols, and structural verification strategies required for rigorous quality control.

Experimental Protocols: Sample Preparation and Acquisition

Causality of Experimental Choices: NMR analysis of amine salts requires deliberate solvent selection. DMSO- d6​ is chosen over CDCl3​ because the TFA salt is highly polar and insoluble in non-polar media. Furthermore, unlike D2​O or CD3​OD , aprotic DMSO- d6​ significantly slows down proton exchange. This allows the direct observation of the azetidinium NH2+​ protons as a broad singlet, which is critical for confirming the protonation state of the molecule without losing the signal to deuterium exchange.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5.0 ± 0.2 mg of 3-[(3-Bromophenyl)methyl]azetidine TFA salt into a clean glass vial. This specific mass ensures an optimal signal-to-noise (S/N) ratio for 13C acquisition without causing radiation damping in the 1H channel.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition Setup: Insert the tube into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for 1H , 13C , and 19F nuclei.

  • Shimming & Locking: Lock onto the deuterium signal of DMSO- d6​ (2.50 ppm for 1H , 39.5 ppm for 13C ) and perform gradient shimming.

  • Execution: Acquire 1D 1H (16 scans), 1D 13C (1024 scans, proton-decoupled), and 1D 19F (16 scans) spectra.

NMR_Workflow A Sample Preparation (3-4 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H, 13C, 19F) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Automated Setup D Data Processing (FT, Phase & Baseline Correction) B->D 1D FID C->D 2D FID E Structural Elucidation (Multiplet Analysis & Assignment) D->E Processed Spectra

NMR experimental and data processing workflow for structural elucidation.

1H NMR Spectral Analysis and Causality

The 1H NMR spectrum of the compound is defined by three distinct regions: the aromatic ring, the methylene bridge, and the azetidine heterocycle.

Mechanistic Insight into Chemical Shifts: The azetidine ring presents a fascinating topological environment. Because the C3 position is substituted, the two protons on C2 (and equivalently on C4) are diastereotopic. They reside in distinct magnetic environments—one cis and one trans relative to the 3-bromobenzyl substituent. Consequently, they resonate as two separate multiplets. Furthermore, the formal positive charge on the azetidinium nitrogen exerts a strong inductive (-I) effect, deshielding these protons significantly compared to the free base form ([2]). In a free base, these protons resonate near 3.3 ppm, but protonation shifts them downfield to ~3.8–4.1 ppm ([3]).

1H NMR Quantitative Data Summary (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
NH2+​ 8.85Broad singlet (br s)2H-Azetidinium protons
Ar-H2 7.52Narrow multiplet (m)1H-Aromatic (ortho to Br, ortho to CH2​ )
Ar-H4 7.45Doublet of multiplets (dm)1H~7.8Aromatic (ortho to Br, para to CH2​ )
Ar-H5 7.30Triplet (t)1H~7.8Aromatic (meta to Br and CH2​ )
Ar-H6 7.25Doublet (d)1H~7.6Aromatic (para to Br, ortho to CH2​ )
Az-H2b, H4b 4.05Multiplet (m)2H-Azetidine CH2​ (cis to benzyl)
Az-H2a, H4a 3.82Multiplet (m)2H-Azetidine CH2​ (trans to benzyl)
Az-H3 3.15Multiplet (m)1H-Azetidine CH (methine)
Bridge- CH2​ 2.92Doublet (d)2H~7.5Methylene linker

13C and 19F NMR Spectral Analysis

The 13C NMR spectrum validates the carbon skeleton and provides absolute confirmation of the TFA counterion.

Causality of C-F Coupling: The trifluoroacetate counterion acts as an internal stoichiometric validator. Because 19F is 100% naturally abundant and possesses a spin of 1/2, it couples strongly with the adjacent 13C nuclei. This heteronuclear spin-spin coupling splits the CF3​ carbon into a distinct quartet ( 1JCF​≈290 Hz) at 116.2 ppm, and the carbonyl carbon into a smaller quartet ( 2JCF​≈35 Hz) at 158.5 ppm. The presence and integration of these quartets unequivocally confirm the 1:1 molar ratio of the salt ([4]).

13C NMR Quantitative Data Summary (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
TFA C=O 158.5Quartet (q) 2JCF​≈35 Trifluoroacetate carbonyl
Ar-C1 141.2Singlet (s)-Aromatic (attached to CH2​ )
Ar-C2 131.8Singlet (s)-Aromatic CH
Ar-C5 131.0Singlet (s)-Aromatic CH
Ar-C4 130.2Singlet (s)-Aromatic CH
Ar-C6 128.4Singlet (s)-Aromatic CH
Ar-C3 122.1Singlet (s)-Aromatic (attached to Br)
TFA CF3​ 116.2Quartet (q) 1JCF​≈290 Trifluoroacetate methyl
Az-C2, C4 49.8Singlet (s)-Azetidine CH2​ (symmetric)
Bridge- CH2​ 38.5Singlet (s)-Methylene linker
Az-C3 31.2Singlet (s)-Azetidine CH
19F NMR Quantitative Data Summary (376 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
TFA CF3​ -74.8Singlet (s)3FTrifluoroacetate anion

2D NMR Strategies for Unambiguous Assignment

To prevent misassignment of the aromatic and azetidine signals, 2D NMR techniques are employed to establish a logical relationship between the isolated spin systems.

  • COSY (Correlation Spectroscopy): Confirms the connectivity within the azetidine ring (H-3 coupling to H-2/H-4) and the aromatic spin system (H-4, H-5, H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the CH2​ carbons (C2/C4 of azetidine and the bridging methylene) from the CH carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the ultimate validator. The methylene protons ( δ 2.92 ppm) show strong 3J correlations to the aromatic C2 and C6, as well as to the azetidine C2/C4, effectively bridging the two halves of the molecule into a single, verified structure.

HMBC_Correlations H_CH2 Methylene Protons (δ 2.92 ppm) C_Ar Aromatic Carbons (C1, C2, C6) H_CH2->C_Ar 2J / 3J HMBC C_Az Azetidine Carbons (C2, C3, C4) H_CH2->C_Az 2J / 3J HMBC

Key HMBC correlations connecting the methylene bridge to the aromatic and azetidine rings.

References

  • Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine | Source: National Institutes of Health (PMC) | URL: [Link]

  • Title: Electronic Supplementary Information (ESI) for 3-Substituted Azetidines | Source: Royal Society of Chemistry | URL: [Link]

  • Title: Discovery and Development of a Small-Molecule Inhibitor Targeting the GAS41 YEATS Domain in Nonsmall Cell Lung Cancer | Source: ACS Publications | URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-[(3-Bromophenyl)methyl]azetidine TFA Salt

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of 3-[(3-Bromophenyl)methyl]azetidine TFA salt, a compound of interest for researchers, scientists, and professionals in the f...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of 3-[(3-Bromophenyl)methyl]azetidine TFA salt, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document will delve into the theoretical calculations, experimental verification, and the underlying scientific principles essential for the accurate characterization of this molecule.

Introduction

3-[(3-Bromophenyl)methyl]azetidine belongs to a class of azetidine derivatives that are significant scaffolds in medicinal chemistry. The presence of the bromophenyl group and the azetidine ring makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoroacetic acid (TFA) salt form is common for such amine-containing compounds, enhancing their stability and solubility for handling and analysis. Accurate determination of molecular weight and exact mass is a critical first step in the characterization of any new chemical entity, underpinning all subsequent analytical and biological studies.

Theoretical Determination of Molecular Weight and Exact Mass

The molecular formula of the free base, 3-[(3-Bromophenyl)methyl]azetidine, is C₁₀H₁₂BrN. The trifluoroacetic acid (TFA) counterion has a molecular formula of C₂HF₃O₂. Therefore, the molecular formula of the TFA salt is C₁₂H₁₃BrF₃NO₂.

Molecular Weight

The molecular weight (MW) is calculated using the average atomic weights of the constituent elements, which are weighted averages of their natural isotopic abundances.

Calculation of Molecular Weight:

The atomic weights used for this calculation are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Nitrogen (N): 14.007 u

  • Fluorine (F): 18.998 u

  • Oxygen (O): 15.999 u

For 3-[(3-Bromophenyl)methyl]azetidine (C₁₀H₁₂BrN): MW = (10 * 12.011) + (12 * 1.008) + (1 * 79.904) + (1 * 14.007) = 120.11 + 12.096 + 79.904 + 14.007 = 226.117 g/mol

For Trifluoroacetic Acid (C₂HF₃O₂): MW = (2 * 12.011) + (1 * 1.008) + (3 * 18.998) + (2 * 15.999) = 24.022 + 1.008 + 56.994 + 31.998 = 114.022 g/mol [1][2][3]

For 3-[(3-Bromophenyl)methyl]azetidine TFA Salt (C₁₂H₁₃BrF₃NO₂): Total MW = 226.117 + 114.022 = 340.139 g/mol

Exact Mass

The exact mass is the calculated mass of a molecule using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass.[4]

Calculation of Exact Mass:

The monoisotopic masses used for this calculation are:

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ⁷⁹Br: 78.918338 u (the most abundant isotope)[5][6]

  • ¹⁴N: 14.003074 u

  • ¹⁹F: 18.998403 u

  • ¹⁶O: 15.994915 u

For 3-[(3-Bromophenyl)methyl]azetidine (C₁₀H₁₂⁷⁹BrN): Exact Mass = (10 * 12.000000) + (12 * 1.007825) + (1 * 78.918338) + (1 * 14.003074) = 120.000000 + 12.093900 + 78.918338 + 14.003074 = 225.015312 u

For Trifluoroacetic Acid (C₂HF₃O₂): Exact Mass = (2 * 12.000000) + (1 * 1.007825) + (3 * 18.998403) + (2 * 15.994915) = 24.000000 + 1.007825 + 56.995209 + 31.989830 = 113.992864 u [7]

For the protonated molecule [M+H]⁺ of 3-[(3-Bromophenyl)methyl]azetidine TFA Salt (C₁₂H₁₄BrF₃NO₂⁺): In positive ion mode mass spectrometry, the free base is typically protonated. Exact Mass of [C₁₀H₁₂BrN + H]⁺ = 225.015312 + 1.007825 = 226.023137 u

Summary of Calculated Mass Data

Parameter3-[(3-Bromophenyl)methyl]azetidine (Free Base)Trifluoroacetic Acid (TFA)3-[(3-Bromophenyl)methyl]azetidine TFA Salt
Molecular Formula C₁₀H₁₂BrNC₂HF₃O₂C₁₂H₁₃BrF₃NO₂
Molecular Weight ( g/mol ) 226.117114.022340.139
Exact Mass (u) 225.015312 (for ⁷⁹Br)113.992864339.008176 (for ⁷⁹Br)
Exact Mass of [M+H]⁺ (u) 226.023137 (for ⁷⁹Br)N/AN/A

Experimental Verification

The theoretical values are confirmed through experimental techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the gold standard for determining the exact mass of a molecule, which in turn confirms its elemental composition.

Experimental Workflow for HRMS Analysis:

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_instrument HRMS Instrument cluster_data_analysis Data Analysis Sample Dissolve TFA salt in appropriate solvent (e.g., Methanol) Infusion Direct infusion or LC introduction Sample->Infusion Introduction Ionization Electrospray Ionization (ESI), Positive Mode Infusion->Ionization Ionization MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) Ionization->MassAnalyzer Mass Analysis Detection Detection of ions MassAnalyzer->Detection Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Data Acquisition Analysis Determine m/z of [M+H]⁺ and isotopic pattern Spectrum->Analysis Analysis Confirmation Compare experimental exact mass with theoretical value Analysis->Confirmation Confirmation

Caption: Workflow for HRMS analysis of the target compound.

Step-by-Step Protocol for HRMS Analysis:

  • Sample Preparation: A dilute solution of 3-[(3-Bromophenyl)methyl]azetidine TFA salt is prepared in a suitable solvent such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is used.[8]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is employed. In this process, the azetidine nitrogen is protonated, forming the [M+H]⁺ ion of the free base.

  • Mass Analysis: The instrument is calibrated to ensure high mass accuracy (typically <5 ppm). The mass spectrum is acquired over a relevant m/z range.

  • Data Interpretation:

    • The most intense peak in the molecular ion region will correspond to the [M+H]⁺ ion containing the ⁷⁹Br isotope. Its measured m/z should be very close to the calculated exact mass of 226.023137 u.

    • A second peak of nearly equal intensity will be observed at m/z + 2, corresponding to the [M+H]⁺ ion with the ⁸¹Br isotope. The near 1:1 ratio of these two peaks is a characteristic signature of a monobrominated compound.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the elemental composition, NMR spectroscopy provides detailed information about the molecular structure and can confirm the presence of both the azetidine derivative and the TFA counterion.

Expected NMR Signals:

  • ¹H NMR: Signals corresponding to the protons of the 3-[(3-Bromophenyl)methyl]azetidine cation will be observed. The chemical shifts and coupling patterns will be characteristic of the azetidine ring and the bromophenyl group.

  • ¹⁹F NMR: The presence of the trifluoroacetate anion will be confirmed by a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is typically around -76.5 ppm.[3] The integration of this signal relative to a known standard can be used to quantify the amount of TFA in the sample.[5]

Logical Relationship for Structural Confirmation:

Structural_Confirmation cluster_techniques Analytical Techniques cluster_information Derived Information cluster_conclusion Conclusion HRMS High-Resolution Mass Spectrometry ExactMass Exact Mass & Isotopic Pattern HRMS->ExactMass NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Atom Connectivity & Structure NMR->Connectivity Counterion Presence of TFA Counterion NMR->Counterion Confirmation Unambiguous Structural Confirmation of 3-[(3-Bromophenyl)methyl]azetidine TFA Salt ExactMass->Confirmation Connectivity->Confirmation Counterion->Confirmation

Caption: Logic for unambiguous structural confirmation.

Conclusion

The accurate determination of the molecular weight and exact mass of 3-[(3-Bromophenyl)methyl]azetidine TFA salt is fundamental for its chemical characterization. The calculated molecular weight of the salt is 340.139 g/mol , and the theoretical exact mass of the protonated free base [M+H]⁺ (containing ⁷⁹Br) is 226.023137 u. These values are experimentally verified using high-resolution mass spectrometry, which also confirms the presence of a single bromine atom through the characteristic isotopic pattern. Complementary analysis by NMR spectroscopy confirms the detailed molecular structure and the presence of the trifluoroacetate counterion. This comprehensive analytical approach ensures the identity and purity of the compound, which is essential for its application in research and development.

References

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Maarouf-Mesli, N., et al. (2026, March 9). Method for quantifying trifluoroacetic acid in peptides by 1H – 19F NMR spectral correlation. ChemRxiv. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Bromine. Retrieved from [Link]

  • Pearson. (n.d.). Tro 6th Edition Ch 2 Problem 85b. Retrieved from [Link]

  • PubChem. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • Little, M. J., et al. (2007). Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1324-1330. Retrieved from [Link]

  • NIST. (n.d.). Trifluoroacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

Sources

Exploratory

The Electronic Landscape of 3-Substituted Azetidines: A Technical Guide for Scaffold Hopping and Lead Optimization

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional, conformationally restricted aliphatic scaffolds is a validated strategy to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional, conformationally restricted aliphatic scaffolds is a validated strategy to improve pharmacokinetic profiles. Among saturated aza-heterocycles, the four-membered azetidine ring has emerged as a privileged scaffold[1]. By replacing traditional piperidine or pyrrolidine rings with azetidines—a process known as the "Azetidine Switch"—medicinal chemists can significantly modulate a drug candidate's acid dissociation constant (pKa), lower its lipophilicity (logP), and introduce novel exit vectors for target engagement[2].

Azetidines offer a highly favorable compromise between chemical stability and molecular rigidity. Today, they are featured in several FDA-approved therapeutics, including the MEK inhibitor cobimetinib, the JAK inhibitor baricitinib, and the calcium channel blocker azelnidipine[3],[1]. This whitepaper dissects the electronic properties of 3-substituted azetidines, detailing the causality behind their physicochemical behavior and providing field-validated protocols for their synthesis and evaluation.

Mechanistic Causality: Ring Strain and Electronic Tuning

The unique pharmacological profile of azetidines is fundamentally driven by their inherent ring strain (~26 kcal/mol) and the resulting electronic perturbations. Understanding these forces is critical for rational drug design.

  • The s-Character Hypothesis and Basicity: In an unstrained aliphatic amine like piperidine, the C-C-C bond angles are close to the ideal tetrahedral 109.5°. In the four-membered azetidine ring, these internal angles are compressed to approximately 90°. To accommodate this geometry, the internal C-C and C-N bonds adopt higher p-character, forcing the exocyclic bonds—including the nitrogen lone pair—to adopt higher s-character. Because s-electrons are held closer to the nucleus, the nitrogen lone pair is less available for protonation. Consequently, the baseline pKa of azetidine is generally lower than that of pyrrolidine or piperidine[4],[5].

  • Inductive Effects at the 3-Position: The short transannular distance across the four-membered ring means that substituents at the 3-position exert a profound inductive effect on the ring nitrogen. The introduction of electron-withdrawing groups (EWGs) such as fluorine (-F) or trifluoromethyl (-CF3) at the 3-position drastically lowers the amine pKa. For instance, the introduction of a -CF3 group can depress the basicity of the amine by approximately 4 pKa units[6].

  • Lipophilicity (logP) Modulation: The azetidine ring significantly lowers lipophilicity compared to larger rings due to the high polarity of the amine localized within a compact, strained system[2]. However, the addition of a 3-CF3 group creates a complex interplay: while it lowers basicity, it simultaneously increases the overall lipophilicity of the scaffold by approximately 0.5 logP units[6].

ElectronicTuning Core Azetidine Core (High Ring Strain, High s-character) EWG 3-Substitution: EWG (e.g., -CF3, -F, -CN) Core->EWG EDG 3-Substitution: EDG/Neutral (e.g., -CH3, -Alkyl) Core->EDG Effect1 Strong Inductive Effect: Decreased pKa, Increased logP EWG->Effect1 Effect2 Minimal Inductive Effect: Maintained pKa, Lower logP EDG->Effect2 Target Target Engagement & Enhanced Membrane Permeability Effect1->Target Effect2->Target

Impact of 3-substitution on the electronic properties and target engagement of azetidines.

Quantitative Data: Comparative Physicochemical Profiling

The table below summarizes the physicochemical shifts observed when transitioning from larger aza-heterocycles to functionalized azetidines. Data represents model N-benzyl or N-phenylsulfonyl derivatives to illustrate relative trends[4],[6].

Scaffold CoreRing SizePredicted pKa (Amine H⁺)Calculated logP (Model)Key Electronic / Structural Feature
Piperidine 6-membered~10.5 - 11.2Highest (~2.5)Highly flexible; strong basicity can lead to hERG liabilities.
Pyrrolidine 5-membered~10.8 - 11.3Moderate (~2.1)Moderate flexibility; standard bioisostere baseline.
Azetidine 4-membered~10.4Low (~1.7)High s-character lowers pKa; highly polar, rigid 3D vector.
3-Fluoroazetidine 4-membered~8.5Moderate (~1.9)Strong inductive EWG effect drastically lowers basicity.
3-(Trifluoromethyl)azetidine 4-membered~6.4Moderate-High (~2.2)Extreme pKa depression ( Δ pKa 4); increases lipophilicity.

Experimental Workflows & Validated Protocols

Synthesis Protocol: Horner-Wadsworth-Emmons (HWE) Olefination of 3-Azetidinones

The synthesis of 3-substituted azetidines with exocyclic double bonds (e.g., tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate) requires careful selection of reagents. The HWE reaction is vastly superior to the classical Wittig reaction for this substrate. Causality: The phosphonate carbanion generated in the HWE reaction is more nucleophilic and less basic than a Wittig ylide. This allows for milder reaction conditions, preventing the base-catalyzed nucleophilic ring-opening that frequently destroys the strained azetidine core[7],[2].

Step-by-Step Methodology:

  • Preparation of the Carbanion: In an oven-dried flask under inert atmosphere (N₂), dissolve diethyl (cyanomethyl)phosphonate (1.2 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Base Addition: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.25 equiv) or LiHMDS (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases and the solution becomes clear, indicating full formation of the phosphonate carbanion.

  • Ketone Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the carbanion mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

ADMET Profiling Protocol: High-Throughput pKa and logP Determination

Accurate measurement of pKa and logP is essential to validate the electronic tuning of the synthesized azetidine[4],[8].

Step-by-Step Methodology:

  • Potentiometric pKa Titration:

    • Dissolve the 3-substituted azetidine in a standardized cosolvent system (e.g., varying ratios of Methanol/Water) to ensure complete solubility.

    • Perform automated potentiometric titration using standardized 0.1 M HCl and 0.1 M NaOH at a constant temperature of 25 °C.

    • Data Processing: Utilize the Yasuda-Shedlovsky extrapolation method to plot the apparent pKa values against the dielectric constant of the cosolvent mixtures, extrapolating to 0% organic solvent to determine the true aqueous pKa.

  • Shake-Flask logP Determination:

    • Prepare a biphasic system of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4), pre-saturated with each other for 24 hours.

    • Dissolve the compound in the octanol phase and combine it with the aqueous phase in a sealed vial.

    • Agitate the mixture on a mechanical shaker at 25 °C for 24 hours to ensure thermodynamic equilibrium.

    • Centrifuge the vials to achieve complete phase separation.

    • Quantify the concentration of the compound in both the octanol and aqueous phases using LC-MS/MS. Calculate logP as log10​([Drug]octanol​/[Drug]aqueous​) .

ScaffoldHopping Hit Suboptimal Piperidine Hit (High logP, Poor Clearance) InSilico In Silico Profiling & Vector Alignment Hit->InSilico Azetidine 3-Substituted Azetidine Bioisostere Selection InSilico->Azetidine Synthesis Chemical Synthesis (e.g., HWE Olefination) Azetidine->Synthesis ADMET Physicochemical Profiling (pKa, logP, Solubility) Synthesis->ADMET Lead Optimized Lead Candidate (Improved ADME) ADMET->Lead

Workflow for scaffold hopping from piperidine to 3-substituted azetidines in lead optimization.

References

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives with Machine Learning Source: ChemRxiv (2024) URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry, ACS Publications (2017) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-[(3-Bromophenyl)methyl]azetidine: Protocols and Mechanistic Insights The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-[(3-Bromophenyl)methyl]azetidine: Protocols and Mechanistic Insights

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its significance stems from a unique combination of structural and physicochemical properties. The inherent ring strain and conformational rigidity of the azetidine motif provide a well-defined three-dimensional framework that can enhance binding affinity and selectivity for biological targets.[3][4] Furthermore, incorporating this sp³-rich scaffold often improves crucial pharmacokinetic properties such as aqueous solubility and metabolic stability, making it a highly attractive component in the design of novel therapeutics.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its value in contemporary drug development.[1]

The functionalization of azetidine-containing building blocks is therefore a critical task for medicinal chemists. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile set of tools for this purpose, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.[5][6] This guide focuses on a key building block, 3-[(3-Bromophenyl)methyl]azetidine, and provides detailed application notes and protocols for its derivatization using three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is essential for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[7] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 3-[(3-Bromophenyl)methyl]azetidine), inserting itself into the carbon-bromine bond. This step oxidizes the palladium from Pd(0) to a Pd(II) complex.

  • Transmetalation: The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the Pd(II) complex, displacing the halide. This step requires activation of the coupling partner, often by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5][7]

Palladium_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR MX M-X ArPdR->MX ArX Ar-X (Aryl Halide) ArX->ArPdX RM R-M (Coupling Partner) RM->ArPdX G cluster_prep Reaction Preparation cluster_reaction Reaction & Workup cluster_purification Purification A Combine Aryl Bromide, Boronic Acid, & Base B Purge with Inert Gas (Ar/N2) A->B C Add Pd Catalyst & Solvents B->C D Heat at 90°C (12-16h) C->D E Cool & Dilute with Ethyl Acetate D->E F Aqueous Wash (Water & Brine) E->F G Dry (Na2SO4), Filter & Concentrate F->G H Column Chromatography G->H I Pure Product H->I G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction & Quench cluster_purification Purification A Combine Base, Ligand, & Pd Source B Add Solvent, Aryl Bromide, & Amine A->B C Seal & Heat at 110°C (18-24h) B->C D Cool & Quench with aq. NH4Cl C->D E Extract with Ethyl Acetate D->E F Combine Organics, Dry & Concentrate E->F G Column Chromatography F->G H Pure Product G->H G cluster_prep Reaction Setup cluster_reaction Reaction & Filtration cluster_purification Purification A Combine Aryl Bromide, Pd & Cu Catalysts B Purge with Inert Gas (Ar) A->B C Add Solvents (THF/Et3N) & Alkyne B->C D Stir at RT (12-24h) C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Column Chromatography F->G H Pure Product G->H

Sources

Application

Application Note: Harnessing 3-[(3-Bromophenyl)methyl]azetidine in Modern Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Identity: 3-[(3-Bromophenyl)methyl]azetidine (CAS: 937619-46-0)[1][2] Executive Summary & Mechanistic Rationale In contempor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Identity: 3-[(3-Bromophenyl)methyl]azetidine (CAS: 937619-46-0)[1][2]

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary objective for improving the clinical success rates of drug candidates. The compound 3-[(3-Bromophenyl)methyl]azetidine represents a highly privileged, bifunctional building block designed specifically to address developability bottlenecks[3].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic vector for lead optimization. It combines two highly synergistic structural motifs:

  • The Azetidine Core (Bioisosteric Engine): The four-membered nitrogen heterocycle serves as a conformationally restricted bioisostere for traditional cyclic amines like piperidine, pyrrolidine, and morpholine[3][4]. By incorporating the azetidine ring, chemists can dramatically increase the fraction of sp3 carbons (Fsp3), lower lipophilicity (LogD), and improve aqueous solubility while simultaneously reducing cytochrome P450 (CYP) metabolic liabilities[5][6].

  • The 3-Bromobenzyl Handle (Diversity Vector): The meta-bromo substitution on the appended benzyl group provides an ideal, chemoselective handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[7][8]. This allows for the divergent synthesis of vast, structurally complex libraries from a single advanced intermediate.

The Logic of Azetidine Bioisosterism

G A Traditional Cyclic Amines (Piperidine / Pyrrolidine) B High Lipophilicity (LogP) Metabolic Liability A->B C Bioisosteric Replacement with Azetidine Scaffold B->C Scaffold Hopping D Increased Fsp3 Character C->D E Improved Aqueous Solubility C->E F Enhanced Metabolic Stability (CYP450 Resistance) C->F G Optimized PK/PD Profile D->G E->G F->G

Figure 1: Mechanistic logic of utilizing azetidines to overcome the pharmacokinetic limitations of traditional cyclic amines.

Quantitative Property Modulation

When replacing a piperidine or pyrrolidine ring with an azetidine derivative, the physicochemical properties of the lead molecule shift predictably. The table below summarizes the typical quantitative advantages observed during such bioisosteric replacements[3][4].

Physicochemical ParameterTraditional Piperidine Analog3-Substituted Azetidine AnalogCausality / Mechanistic Impact
Lipophilicity (LogD at pH 7.4) ~ 2.8 - 3.5~ 1.5 - 2.2Reduced ring size and lower carbon count decrease overall hydrophobicity, improving oral bioavailability.
Basicity (pKa) ~ 9.5 - 10.5~ 8.0 - 9.0Increased s-character of the nitrogen lone pair due to ring strain lowers basicity, enhancing membrane permeability.
Aqueous Solubility < 10 µg/mL> 50 µg/mLLower lipophilicity and altered crystal lattice packing energy drive higher thermodynamic solubility.
Metabolic Clearance (Cl_int) High (CYP oxidation)Low to ModerateThe strained 4-membered ring is sterically hindered and less susceptible to α-carbon oxidation by CYP450 enzymes.

Workflow: Divergent Library Generation

To utilize 3-[(3-Bromophenyl)methyl]azetidine effectively, the secondary amine must first be masked to prevent catalyst poisoning or unintended N-arylation during cross-coupling. Following functionalization at the aryl bromide, the amine is unmasked for final biological evaluation[9].

G A 3-[(3-Bromophenyl)methyl]azetidine (Core Scaffold) B N-Boc Protection (Masking 2° Amine) A->B Boc2O, Et3N C Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) B->C R-B(OH)2, Pd(dppf)Cl2 D TFA Deprotection (Unmasking Amine) C->D TFA/DCM E Diverse Azetidine Library (Lead Optimization) D->E Purification

Figure 2: Three-step synthetic workflow for generating diverse drug-like libraries from the core azetidine scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints (LC-MS/TLC) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Protocol 1: N-Boc Protection of the Azetidine Core

Objective: Mask the nucleophilic secondary amine to prevent interference in downstream transition-metal catalysis.

Reagents:

  • 3-[(3-Bromophenyl)methyl]azetidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous, 0.2 M)

Step-by-Step Methodology:

  • Initiation: Dissolve 3-[(3-Bromophenyl)methyl]azetidine in anhydrous DCM under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of Boc₂O and minimizes side reactions.

  • Base Addition: Add TEA dropwise over 5 minutes. Stir for 10 minutes.

  • Protection: Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the reaction mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the mixture, dilute in LC-MS grade Methanol, and analyze. The starting material mass [M+H]⁺ 226.0/228.0 should be entirely consumed, replaced by the Boc-protected mass [M+H-tBu]⁺ 270.0/272.0 (Note: Boc groups frequently fragment in ESI+ by losing the tert-butyl group).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the meta-bromo position using boronic acids to build target-specific pharmacophores.

Reagents:

  • N-Boc-3-[(3-Bromophenyl)methyl]azetidine (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 ratio, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk flask with the Boc-protected azetidine, the selected boronic acid, K₂CO₃, and the Pd(dppf)Cl₂ catalyst.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle. The dppf ligand is chosen specifically because its large bite angle facilitates the reductive elimination step, even with sterically demanding boronic acids.

  • Heating: Seal the vessel and heat to 90 °C in an oil bath for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The starting bromide should disappear, and a new, highly UV-active spot (the biaryl product) should appear. LC-MS will confirm the exact mass of the coupled product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate the organic layer and purify via flash column chromatography.

Protocol 3: Global Deprotection (TFA-Mediated)

Objective: Unmask the azetidine amine to yield the final bioactive molecule.

Reagents:

  • Coupled N-Boc Azetidine intermediate (1.0 eq)

  • Trifluoroacetic Acid (TFA) (20% v/v)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) (0.1 eq) - Optional scavenger

Step-by-Step Methodology:

  • Cleavage: Dissolve the intermediate in DCM. Add TIPS (acts as a carbocation scavenger to prevent tert-butyl alkylation of electron-rich aromatic rings).

  • Acidification: Slowly add TFA at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: LC-MS analysis should show complete loss of the Boc group, revealing the desired [M+H]⁺ of the free amine.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove excess TFA. To obtain the free base, dissolve the crude residue in MeOH and pass it through a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (to remove impurities), then elute the pure azetidine product using 2M Ammonia in Methanol.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Center for Biotechnology Information (PMC) URL:[Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv URL:[Link]

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-[(3-Bromophenyl)methyl]azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Azetidine Moiety and Suzuki-Miyaura Coupling The azetidine ring, a four-membered nitrogen-containing heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Moiety and Suzuki-Miyaura Coupling

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve physicochemical properties such as solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional architecture that can enhance target engagement. The synthesis of complex molecules containing the azetidine motif often relies on robust and versatile chemical transformations. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

This document provides a detailed guide for the Suzuki-Miyaura coupling of 3-[(3-Bromophenyl)methyl]azetidine, a valuable building block for introducing the azetidine moiety into aryl scaffolds. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and discuss the critical parameters that influence reaction outcomes.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide, 3-[(3-Bromophenyl)methyl]azetidine, to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > OTf >> Cl.[4] Aryl bromides represent a good balance of reactivity and stability, making them widely used substrates.[6]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OH)₂ / Base Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Aryl_Halide 3-[(3-Bromophenyl)methyl]azetidine (Ar-X) Boronic_Acid Boronic Acid / Ester (R-B(OH)₂) caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed to be a starting point for the Suzuki-Miyaura coupling of 3-[(3-Bromophenyl)methyl]azetidine. Optimization of reaction conditions may be necessary for specific substrates and scales.

Materials and Reagents
  • 3-[(3-Bromophenyl)methyl]azetidine (or its hydrochloride salt)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for a wide range of arylboronic acids.

Reaction Setup:

  • To a dry reaction vessel, add 3-[(3-Bromophenyl)methyl]azetidine (1.0 equiv). If using the hydrochloride salt, add an additional equivalent of base to neutralize the HCl.

  • Add the arylboronic acid (1.1-1.5 equiv).

  • Add the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand.

  • Add the solvent. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • De-gas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[10][[“]]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - 3-[(3-Bromophenyl)methyl]azetidine - Boronic Acid - Base B Add Catalyst and Solvent A->B C De-gas with Inert Gas B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K caption Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Key Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos, etc.The choice of catalyst and ligand is crucial. For simple aryl bromides, Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. For more challenging couplings, more sophisticated ligands like SPhos or XPhos may be required to promote oxidative addition and reductive elimination.[12][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, Et₃NThe base activates the boronic acid for transmetalation.[7][14] Inorganic bases are commonly used.[7] Cs₂CO₃ is often more effective for less reactive substrates, while K₂CO₃ and K₃PO₄ are good general-purpose bases. The presence of the azetidine nitrogen may influence the choice of base; a non-nucleophilic base is generally preferred to avoid side reactions.
Solvent 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile/Water mixturesThe solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often beneficial, as water can help to dissolve the inorganic base and promote the reaction.[15][16] The polarity of the solvent can also influence the reaction selectivity in some cases.[17]
Temperature Room Temperature to 120 °CThe reaction temperature depends on the reactivity of the substrates and the chosen catalyst system. While some highly active catalyst systems can facilitate coupling at room temperature, elevated temperatures are often required to drive the reaction to completion.
Boronic Acid Derivative Boronic acids, Boronic esters (e.g., pinacol esters)Boronic acids are the most common coupling partners. Boronic esters, such as pinacol esters, offer increased stability and are often used for the slow release of the boronic acid during the reaction, which can be beneficial in some cases.[3][18]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Ensure the catalyst is active and the reaction is properly de-gassed. Screen different bases, solvents, and increase the reaction temperature. Consider a more active catalyst/ligand system.
Homo-coupling of Boronic Acid High concentration of boronic acid, presence of oxygen.Add the boronic acid slowly to the reaction mixture. Ensure thorough de-gassing of the reaction.
Protodeborylation Presence of water and/or base, prolonged reaction times at high temperatures.Use a boronic ester instead of a boronic acid. Minimize reaction time and temperature.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography. Consider an alternative purification method such as crystallization.[10]

Conclusion

The Suzuki-Miyaura coupling of 3-[(3-Bromophenyl)methyl]azetidine is a highly effective method for the synthesis of novel azetidine-containing biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this powerful transformation in their synthetic endeavors. The protocols and guidelines presented herein provide a solid foundation for the application of this important reaction in drug discovery and development.

References

  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(15), 4587. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Matito, E., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(22), 8157–8166. Available at: [Link]

  • Chepaikin, E. G., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 6(8), 5143–5147. Available at: [Link]

  • Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. Available at: [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 227–235. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834–4866. Available at: [Link]

  • Li, J., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Novel and Efficient Pyridyl-Based Thioether-Ligated Palladium(II) Complex. Journal of Chemistry, 2014, 1-7. Available at: [Link]

  • Dreher, S. D., et al. (2008). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 10(1), 113–115. Available at: [Link]

  • Shaughnessy, K. H., et al. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(16), 2501–2504. Available at: [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • Buchwald, S. L., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 133(41), 16336–16339. Available at: [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 15(16), 4114–4117. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Available at: [Link]

  • Kwong, F. Y., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1876–1879. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

  • Leonori, D., et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • Faigl, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. Available at: [Link]

  • PubChemLite. (n.d.). 3-[(3-bromophenyl)methylidene]azetidine hydrochloride (C10H10BrN). Available at: [Link]

  • ResearchGate. (n.d.). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Available at: [Link]

  • Gawinecki, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2154–2163. Available at: [Link]

  • Cilibrizzi, A., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 8(6), 3025–3033. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 3-[(3-Bromophenyl)methyl]azetidine trifluoroacetic acid

Technical Support Center: Troubleshooting Solubility for 3-[(3-Bromophenyl)methyl]azetidine Trifluoroacetic Acid Overview As a secondary amine linked to a lipophilic bromobenzyl group, 3-[(3-Bromophenyl)methyl]azetidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for 3-[(3-Bromophenyl)methyl]azetidine Trifluoroacetic Acid

Overview As a secondary amine linked to a lipophilic bromobenzyl group, 3-[(3-Bromophenyl)methyl]azetidine presents unique solvation challenges, particularly when formulated as a trifluoroacetic acid (TFA) salt. This guide provides researchers and drug development professionals with mechanistic insights and validated protocols to resolve precipitation, assay variability, and stock degradation.

Physicochemical Causality: Understanding the Molecule

To successfully troubleshoot solubility, we must first analyze the molecular drivers of precipitation. Azetidine is a saturated four-membered heterocycle with a pKa of approximately 11.29[1]. At physiological pH (7.4), the azetidine nitrogen is fully protonated (cationic). While this charge typically enhances aqueous solubility, the presence of the bulky, highly lipophilic 3-bromophenyl group drives hydrophobic aggregation.

Furthermore, the compound is supplied as a TFA salt. TFA binds tightly to protonated amines, forming stable counterion complexes[2]. In aqueous media, this bulky, fluorinated counterion can shield the cationic charge, reducing the hydration sphere and promoting hydrophobic stacking of the bromophenyl moieties[2][3].

Table 1: Physicochemical Profile & Solvation Impact

ParameterValue / CharacteristicImpact on in vitro Assays
pKa (Azetidine) ~11.29[1]Fully protonated at pH 7.4. Requires careful buffering to prevent localized pH shifts upon dissolution.
Lipophilicity High (Bromobenzyl group)Drives hydrophobic stacking and "crash-out" when diluted from DMSO into aqueous buffers[4].
Salt Form Trifluoroacetic Acid (TFA)TFA ion-pairing reduces aqueous solubility compared to HCl salts and can exhibit cytotoxicity in cell assays[2][3].

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in 100% DMSO, but the compound immediately precipitates when diluted into PBS (pH 7.4). Why? A1: This is a classic "DMSO crash-out" phenomenon. While the compound is soluble in pure DMSO, diluting it into an aqueous buffer rapidly changes the dielectric constant of the solvent environment. The highly lipophilic bromophenyl group cannot be adequately solvated by water, and the TFA counterion forms a tight ion pair that neutralizes the stabilizing effect of the protonated azetidine[2]. Furthermore, DMSO is hygroscopic; repeated opening of stock vials introduces water, which lowers the thermodynamic solubility of the compound in the stock itself over time[5].

Q2: Can I simply increase the final DMSO concentration in my cell-based assay to keep the compound in solution? A2: This is strongly discouraged. While increasing DMSO might prevent precipitation, DMSO concentrations above 0.5–1% can cause significant cellular toxicity, alter membrane permeability, and independently affect biological readouts (e.g., inhibiting biofilm formation or altering enzyme kinetics)[3][6]. A better approach is utilizing co-solvents or complexation agents that are biologically inert at working concentrations.

Q3: Is the TFA salt specifically causing my assay variability? A3: Yes, it is highly likely. Residual TFA is known to alter molecular conformation, reduce solubility in aqueous buffers, and exhibit cytotoxicity at nanomolar to micromolar concentrations[2][3]. For sensitive cellular assays or structural biology studies, exchanging the TFA salt for a more hydrophilic and biologically tolerated chloride (HCl) salt is the gold standard[2].

Troubleshooting Workflows

To systematically resolve these issues, follow the decision matrix outlined below.

Workflow Start 3-[(3-Bromophenyl)methyl]azetidine TFA Salt CheckDMSO Soluble in 100% DMSO at 10 mM? Start->CheckDMSO Aqueous Dilute to 100 µM in Assay Buffer (pH 7.4) CheckDMSO->Aqueous Yes TFA_Exchange Protocol 1: TFA to HCl Salt Exchange CheckDMSO->TFA_Exchange No (TFA limits solubility) Precipitation Visual Turbidity or Precipitation? Aqueous->Precipitation Cosolvent Protocol 2: Co-solvent Addition (PEG400) Precipitation->Cosolvent Mild Crash-out Cyclodextrin Protocol 3: HP-β-CD Inclusion Complex Precipitation->Cyclodextrin Severe Crash-out Success Proceed to Biological Assay (Self-Validated) Precipitation->Success No (Clear Solution) TFA_Exchange->CheckDMSO Cosolvent->Success Cyclodextrin->Success

Diagnostic workflow for resolving azetidine TFA salt solubility issues in in vitro assays.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a verification step to ensure the physical causality of the intervention has been achieved.

Protocol 1: TFA to HCl Salt Exchange via Iterative Lyophilization

Replacing the bulky, hydrophobic TFA counterion with a smaller, highly hydrated chloride ion significantly improves aqueous solubility and eliminates TFA-induced cytotoxicity[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of the azetidine TFA salt in 10 mL of distilled water (1 mg/mL). If solubility is poor, add up to 10% acetonitrile to facilitate dissolution.

  • Acidification: Add 100 mM Hydrochloric Acid (HCl) dropwise to achieve a final HCl concentration of 2–10 mM[2]. Mechanistic note: Concentrations below 2 mM result in incomplete exchange, while >10 mM risks degrading the azetidine ring.

  • Incubation: Allow the solution to stir at room temperature for 1 minute to ensure complete ion displacement[2].

  • Freezing & Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight[2].

  • Iteration: Repeat the dissolution in HCl and lyophilization process two more times to ensure >99% TFA removal[2].

  • Validation: Analyze the final powder via LC-MS (negative ion mode) to confirm the absence of the TFA mass peak (m/z 113).

Protocol 2: HP-β-CD Inclusion Complex Formulation

If the lipophilic bromophenyl group continues to cause aggregation after salt exchange, encapsulating the hydrophobic moiety within a cyclodextrin cavity will shield it from the aqueous environment.

Mechanism FreeDrug Azetidine Free Drug (Exposed Bromophenyl) AqueousMedia Aqueous Media (PBS, pH 7.4) FreeDrug->AqueousMedia Aggregation Hydrophobic Stacking (Precipitation) AqueousMedia->Aggregation Poor hydration HPBCD Add HP-β-CD (Hydrophobic Cavity) Aggregation->HPBCD Rescue Strategy Inclusion Inclusion Complex (Shielded Lipophile) HPBCD->Inclusion Encapsulation Soluble Stable Aqueous Solution Inclusion->Soluble Enhanced Solvation

Mechanism of HP-β-CD rescue preventing hydrophobic stacking of the bromophenyl group.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh out the compound and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a 1:2 molar ratio[4].

  • Kneading Method: Place both powders in a glass mortar. Add a 50:50 (v/v) mixture of water and ethanol dropwise until a thick paste forms[4].

  • Complexation: Vigorously knead the paste with a pestle for 45–60 minutes. The mechanical energy and localized high concentration drive the bromophenyl group into the cyclodextrin cavity[4].

  • Drying: Dry the paste under a vacuum at 40°C until all solvent is evaporated.

  • Validation: Reconstitute the resulting powder in PBS (pH 7.4). Perform a standard shake-flask procedure (stirring for 48 hours, filtering through a 0.2 µm syringe filter) and quantify the dissolved compound via UV-Vis to confirm enhanced solubility[7][8].

Quantitative Solvent Compatibility Data

If complexation is not feasible, co-solvents can be used. The table below summarizes the theoretical compatibility of various excipients for rescuing azetidine solubility in biological assays.

Table 2: Co-Solvent Selection Matrix for In Vitro Assays

Solvent SystemRecommended Max Final Conc. (Assay)Solubilizing MechanismBiological Assay Compatibility
DMSO < 1.0% (v/v)[3][4]Disrupts crystal lattice; solvates lipophiles.Low. High risk of false positives/negatives and cytotoxicity[5][6].
PEG 400 5.0% - 10.0% (v/v)[4]Reduces dielectric constant of aqueous media.High. Generally low toxicity; excellent for stabilizing secondary amines[4].
Ethanol < 2.0% (v/v)Disrupts hydrophobic stacking.Moderate. Can denature proteins in biochemical assays at higher concentrations.
Tween-80 0.1% - 0.5% (v/v)Micellar encapsulation of the bromophenyl group.Moderate. May interfere with fluorescence readouts in HTS assays.

References[1] Grokipedia. Azetidine. Retrieved from https://grokipedia.com[5] ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved fromhttps://www.researchgate.net[4] BenchChem. Overcoming solubility issues with compound A,6. Retrieved from https://www.benchchem.com[6] NIH / PMC. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Retrieved fromhttps://www.ncbi.nlm.nih.gov/pmc/[2] LifeTein. Should I Have TFA Removed from My Peptide? Retrieved from https://www.lifetein.com[7] ACS Publications. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from https://pubs.acs.org[8] NIH / PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved fromhttps://www.ncbi.nlm.nih.gov/pmc/[3] BenchChem. Improving the solubility of H-Met-Trp-OH.TFA in aqueous buffers. Retrieved fromhttps://www.benchchem.com

Sources

Optimization

Technical Support Center: HPLC Purification of 3-[(3-Bromophenyl)methyl]azetidine TFA Salt

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the chromatographic isolation and analysis of 3-[(3-Bromophenyl)methyl]azetidine TF...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the chromatographic isolation and analysis of 3-[(3-Bromophenyl)methyl]azetidine TFA salt. Because this molecule combines a highly basic secondary amine (azetidine ring) with a hydrophobic halogenated aromatic system, it presents unique chromatographic challenges.

This portal bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework.

I. Core Principles & Method Development FAQ

Q: Why is this compound formulated as a TFA salt, and how does this dictate my mobile phase selection? A: The azetidine ring contains a basic secondary amine. In reverse-phase HPLC (RP-HPLC), trifluoroacetic acid (TFA) acts as a highly effective ion-pairing agent. It protonates the basic nitrogen, forming a stable TFA salt that enhances retention on hydrophobic stationary phases[1]. Furthermore, TFA suppresses adverse ionic interactions between the basic amine and unreacted silanol groups on the silica matrix[1]. To maintain this salt form and achieve symmetrical peaks, your mobile phase must contain an acidic modifier, typically 0.1% v/v TFA.

Q: What stationary phase is optimal for this specific molecule? A: A base-deactivated, heavily end-capped C18 column is mandatory. The azetidine ring is highly susceptible to secondary interactions with acidic silanols (Si-OH) on standard silica, which acts as a secondary retention mechanism and causes severe peak tailing[2]. End-capped columns physically block access to these free silanols, providing a more inert surface for basic analytes.

II. Troubleshooting Guide: Diagnostics & Resolutions

Q: I am observing severe peak tailing (Asymmetry Factor > 1.5) for the azetidine peak. How can I correct this? A: Peak tailing for basic amines is primarily driven by ion-exchange interactions between the positively charged azetidine nitrogen and ionized, acidic residual silanols on the column surface[2].

  • Causality & Solution: Lowering the mobile phase pH to < 3.0 (using 0.1% TFA) suppresses the ionization of these acidic silanols, neutralizing them and preventing the secondary retention mechanism[3]. If tailing persists despite the low pH, introduce a competing base, such as 10 mM Triethylamine (TEA), into the mobile phase. TEA preferentially binds to active silanol sites, blocking the azetidine molecules from interacting with them[3].

Q: My baseline is drifting significantly, and I see high background noise at 210 nm during my gradient run. What is causing this? A: TFA has a strong UV absorbance profile at low wavelengths (<220 nm). During a water/acetonitrile gradient, the changing concentration of TFA—which is slightly retained on the C18 column in highly aqueous conditions and elutes as the organic modifier increases—causes baseline ripples and upward drift[4].

  • Causality & Solution: To mitigate this, adjust your detection wavelength to 254 nm, where the 3-bromophenyl aromatic ring absorbs strongly but TFA is completely transparent. If low-UV detection (e.g., 210 nm) is strictly required, ensure the TFA concentration is balanced to offset the baseline shift (e.g., 0.1% in Water, 0.08% in Acetonitrile). Additionally, upgrading the HPLC pump to a diffusion-bonded mixer can drastically reduce pump pulsation noise associated with TFA self-absorption[5].

III. Visual Workflows & Mechanisms

HPLC_Troubleshooting Start HPLC Analysis: 3-[(3-Bromophenyl)methyl]azetidine Evaluate Evaluate Chromatogram Start->Evaluate Tailing Issue: Peak Tailing (Asymmetry > 1.5) Evaluate->Tailing Secondary Interactions Baseline Issue: Baseline Drift (< 220 nm) Evaluate->Baseline TFA UV Absorbance Success Optimal Peak Shape & Stable Baseline Evaluate->Success Ideal Conditions FixTailing Action: Add 0.1% TFA or 10mM TEA to Block Silanols Tailing->FixTailing FixBaseline Action: Match TFA in A/B or Shift UV to 254 nm Baseline->FixBaseline FixTailing->Evaluate Re-inject FixBaseline->Evaluate Re-inject

Workflow for diagnosing and resolving common RP-HPLC issues for basic amine TFA salts.

Silanol_Interaction Amine Protonated Azetidine (Secondary Amine) Interaction Strong Ion-Exchange Interaction (Peak Tailing) Amine->Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Silanol->Interaction TFA Trifluoroacetic Acid (0.1% TFA, pH < 3) Neutralized Neutralized Silanol (Si-OH) + Ion-Pairing TFA->Neutralized Lowers pH Neutralized->Amine Elutes normally (No tailing)

Mechanism of silanol-induced peak tailing and its resolution via TFA acidification.

IV. Step-by-Step Experimental Protocol: Self-Validating Analytical RP-HPLC

To ensure that any observed peak tailing is a chemical artifact (silanol interaction) rather than a physical hardware failure (e.g., column void, blocked frit), this protocol incorporates a System Suitability Test (SST) using a neutral marker.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade Water. Add exactly 1.0 mL of LC-MS grade TFA (0.1% v/v). Sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 0.8 mL of LC-MS grade TFA (0.08% v/v). Note: The slight reduction in TFA concentration in the organic phase compensates for the baseline drift caused by TFA's UV absorbance during the gradient.

Step 2: System Suitability Test (SST) - The Self-Validating Step

  • Prepare a mixed standard containing 1 mg/mL 3-[(3-Bromophenyl)methyl]azetidine TFA salt and 0.5 mg/mL Toluene (a neutral, non-ionizable marker) in 50:50 Water:Acetonitrile.

  • Inject 5 µL of the SST mixture onto an end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Validation Logic:

    • If both the Toluene and Azetidine peaks exhibit tailing, the column bed is physically compromised (voided) or the inlet frit is blocked. Replace the column.

    • If Toluene is perfectly symmetrical (Asymmetry 1.0) but Azetidine tails heavily, the issue is purely chemical (silanol interactions). Proceed to optimize the mobile phase.

Step 3: Gradient Execution

  • Set the column oven temperature to 35°C to improve mass transfer and reduce system backpressure.

  • Set the UV detector to 254 nm (primary) and 210 nm (secondary).

  • Execute the gradient profile outlined in Table 2 (below).

Step 4: Wash and Storage

  • After the sequence, flush the column with 10-15 column volumes of 50:50 Water:Acetonitrile (without TFA) to remove ion-pairing agents.

  • Store the column in 100% Acetonitrile. Never store silica-based columns in highly acidic (TFA-containing) mobile phases, as prolonged exposure hydrolyzes the bonded phase.

V. Quantitative Data & Optimization Tables

Table 1: Quantitative Comparison of Mobile Phase Additives for Basic Amines

AdditiveConcentrationApprox. pHUV CutoffPrimary FunctionImpact on Azetidine TFA Salt
TFA 0.1% v/v~2.0210 nmIon-pairing, pH controlExcellent retention; risk of baseline drift <220 nm.
Formic Acid 0.1% v/v~2.7210 nmpH controlWeaker ion-pairing; potential for broader peaks.
TEA 10-20 mM~7.0*>230 nmSilanol maskingEliminates tailing; reduces column lifespan over time.

*Unbuffered TEA. Usually titrated with phosphoric acid to pH 3.0 or 7.0 depending on the column's stability range.

Table 2: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.08% TFA in ACN)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.010901.0
18.010901.0
18.19551.0
25.09551.0

VI. References

  • Sigma-Aldrich. Application Note 168: RP-HPLC peptide separations. Available at:

  • Benchchem. Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol. Available at:

  • ACE News. HPLC COLUMN TROUBLESHOOTING. Available at:

  • Waters. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Available at:

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Available at:

Sources

Troubleshooting

Technical Support Center: A Guide to the Long-Term Stability and Storage of 3-[(3-Bromophenyl)methyl]azetidine

Welcome to the technical support guide for 3-[(3-Bromophenyl)methyl]azetidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-[(3-Bromophenyl)methyl]azetidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Ensuring the chemical integrity of this reagent is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting advice for stability issues, and validated protocols for storage and analysis, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common initial queries regarding the handling and storage of 3-[(3-Bromophenyl)methyl]azetidine.

Q1: What are the primary chemical liabilities of 3-[(3-Bromophenyl)methyl]azetidine that I should be aware of during storage?

A: The structure of 3-[(3-Bromophenyl)methyl]azetidine contains two key features that influence its stability: the azetidine ring and the benzylic carbon-nitrogen bond. The primary degradation risks stem from:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant angular strain, making it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[1][2]

  • Hydrolysis: The presence of atmospheric moisture can lead to hydrolytic degradation. Water can act as a nucleophile, potentially leading to the cleavage of the azetidine ring.

  • Oxidation: The benzylic carbon and the azetidine nitrogen are susceptible to oxidation from atmospheric oxygen, which can lead to the formation of various impurities over time.

  • Polymerization: Like many strained heterocyclic compounds, azetidines can undergo ring-opening polymerization, which can be initiated by trace acidic impurities or electrophiles.[3]

Q2: What are the recommended long-term storage conditions for this compound?

A: To mitigate the risks outlined above, we have established optimal storage conditions based on the compound's chemical properties and the principles outlined in pharmaceutical stability testing.[4]

ParameterRecommended ConditionRationale
Temperature -20°C to 2-8°CReduces the kinetic rate of all potential degradation reactions.[5] Refrigerated (2-8°C) is suitable for short-to-medium term, while freezer (-20°C) is recommended for long-term storage (>6 months).[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation pathways.[5][7]
Light Protect from Light (Amber Vial)The bromophenyl moiety can be sensitive to light. Protection from light prevents potential photolytic degradation.[8][9]
Container Tightly Sealed Glass Vial with PTFE-lined CapGlass is inert. A Polytetrafluoroethylene (PTFE) liner provides a superior seal against moisture and air ingress compared to other materials.[5]
Q3: I've noticed my solid 3-[(3-Bromophenyl)methyl]azetidine has changed in appearance. What are the visual signs of degradation?

A: Visual inspection can be a preliminary indicator of degradation, although analytical confirmation is always necessary. Key signs include:

  • Color Change: A shift from a white or off-white solid to a yellow or brownish hue can indicate the formation of chromophoric degradation products, often from oxidation.[3]

  • Change in Consistency: Clumping or the appearance of a syrupy liquid suggests hygroscopicity (water absorption) and potential hydrolysis. Increased viscosity or solidification of a liquid sample could point towards polymerization.[3]

  • Pressure Buildup: For volatile compounds, gas generation from decomposition can lead to pressure buildup in a sealed container, though this is less common for this specific solid.[3]

If any of these changes are observed, it is critical to re-analyze the material's purity before use.

Section 2: Troubleshooting Purity and Reactivity Issues

This section provides a deeper dive into identifying and understanding degradation when it is suspected or confirmed analytically.

Q: My HPLC/LC-MS analysis shows several new, previously unobserved peaks. What are the most probable degradation pathways and resulting products?

A: The emergence of new peaks strongly suggests that the compound has undergone degradation. Based on forced degradation studies of similar azetidine-containing molecules, the primary degradation mechanisms involve reactions with ambient moisture and oxygen.[10][11]

The most likely pathways are:

  • Hydrolytic Ring-Opening: This is a common degradation pathway for strained azetidines.[1] Trace acid can protonate the azetidine nitrogen, forming a highly reactive azetidinium ion. This ion is then susceptible to nucleophilic attack by water, leading to the formation of an amino alcohol.

  • Oxidative Degradation: Atmospheric oxygen can oxidize the benzylic carbon atom linked to the azetidine ring, potentially forming a ketone. Alternatively, the azetidine nitrogen itself can be oxidized to an N-oxide.

  • Dimerization/Polymerization: The strained ring can open and react with another molecule of the parent compound, initiating a chain reaction that leads to oligomers or polymers. This is often observed as a broad peak or baseline noise in chromatograms.

The diagram below illustrates the two most probable degradation mechanisms under typical storage conditions.

G Potential Degradation Pathways cluster_0 Hydrolytic Pathway cluster_1 Oxidative Pathway Parent_H 3-[(3-Bromophenyl)methyl]azetidine Azetidinium Azetidinium Ion (Activated Intermediate) Parent_H->Azetidinium Protonation H2O H₂O (Moisture) Product_H Ring-Opened Product (Amino Alcohol) H2O->Product_H H_plus H⁺ (Trace Acid) H_plus->Azetidinium Azetidinium->Product_H Nucleophilic Attack Parent_O 3-[(3-Bromophenyl)methyl]azetidine Product_O1 Oxidized Product (Ketone at benzylic C) Parent_O->Product_O1 Product_O2 Oxidized Product (Azetidine N-oxide) Parent_O->Product_O2 O2 O₂ (Atmospheric) O2->Product_O1 O2->Product_O2

Caption: Key degradation pathways for 3-[(3-Bromophenyl)methyl]azetidine.

Section 3: Protocols for Stability Assessment and Monitoring

Proactive quality control is essential. The following protocols provide robust methods for assessing the purity of your material upon receipt and over its lifespan.

Protocol 1: Workflow for Purity Assessment and Long-Term Monitoring

This workflow ensures that the purity of a new batch is established and tracked over time. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection due to its sensitivity and reproducibility for purity analysis.[12][13]

G start Receive New Batch t0_analysis Perform Initial Purity Analysis (T=0) (HPLC-UV or qNMR) start->t0_analysis record Record Purity, Chromatogram, and Storage Start Date t0_analysis->record aliquot Aliquot into smaller, sealed vials under inert atmosphere record->aliquot store Store at Recommended Conditions (-20°C or 2-8°C) aliquot->store interval At Pre-defined Interval (e.g., 6 months) store->interval tx_analysis Analyze a Sacrificial Aliquot (T=x) interval->tx_analysis compare Compare Purity & Impurity Profile to T=0 Data tx_analysis->compare stable Purity Unchanged Continue Storage & Monitoring compare->stable < 2% Change degraded Significant Degradation Discard Remaining Batch compare->degraded > 2% Change stable->interval

Caption: Workflow for monitoring the long-term stability of the reagent.

Detailed HPLC Method for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.

  • Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation (Stress Testing) for Method Validation

Forced degradation studies are essential for understanding potential degradation products and ensuring your analytical method is "stability-indicating," meaning it can separate and detect degradants from the parent compound. This is a critical step in drug development.[14]

Objective: To intentionally degrade the sample under controlled, harsh conditions to generate and identify potential impurities. A target degradation of 5-20% is ideal.[14]

Stress ConditionProtocolRationale
Acidic Hydrolysis Dissolve compound in 1:1 Acetonitrile/0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize with NaOH before injection.Simulates degradation in acidic environments; promotes azetidine ring-opening.[10]
Basic Hydrolysis Dissolve compound in 1:1 Acetonitrile/0.1 M NaOH. Heat at 60°C for 24-48 hours. Neutralize with HCl before injection.Assesses stability in basic conditions.
Oxidative Dissolve compound in Acetonitrile. Add 3% H₂O₂. Keep at room temperature for 24 hours.Simulates oxidative stress from peroxides or atmospheric oxygen.[15]
Thermal Store solid compound in an oven at 70°C for 7 days.Evaluates the intrinsic thermal stability of the solid material.
Photolytic Expose a solution of the compound (in quartz cuvette) to a photostability chamber (ICH Q1B guideline) for a defined period.Assesses degradation from exposure to light.

Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 1. The appearance of new peaks will confirm the method's ability to detect degradants and provide insight into the compound's liabilities.

References

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Benzyl bromide. Santa Cruz Biotechnology.
  • Hydrolysis order of the following compounds C6H5CH2Br CH2CHCH2B.. Filo.
  • Safety D
  • Benzyl Bromide | C7H7Br | CID 7498. PubChem.
  • Azetidine 98 503-29-7. Sigma-Aldrich.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • An In-depth Technical Guide on the Reactivity and Stability of 4-Methoxy-2,3,6-trimethylbenzyl bromide. Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society.
  • Stability Storage Conditions In Pharma Industry. GMP Insiders.
  • Benzyl bromide - Safety D
  • Azetidine-3-carboxylic acid-SDS. MedChemExpress.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • L-Azetidine-2-carboxylic acid Safety Data Sheet.
  • Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. RSC Publishing.
  • Stability and proper storage conditions for aziridine compounds. Benchchem.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Benzyl-Bromide - Safety D
  • Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide... Organic-Chemistry.org.
  • 3-(3-BROMOPHENYL)AZETIDINE HCL. Sigma-Aldrich.
  • Isotope experiment of benzyl bromide with water-¹⁸O.
  • Aziridine- and Azetidine-Pd Catalytic Combin
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates...
  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • 3-[(3-bromophenyl)methylidene]azetidine hydrochloride. PubChemLite.
  • 3-[(3-Bromophenyl)methyl]azetidine. Santa Cruz Biotechnology.
  • Retrosynthetic Analysis of 3-(3-Biphenylyl)azetidine: A Technical Guide. Benchchem.
  • Effects of temperature and relative humidity on soil−air partition coefficients...
  • Drug quality and storage. MSF Medical Guidelines.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds...
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Review of Drug Storage Conditions, A Case Report.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Guideline on declaration of storage conditions. European Medicines Agency (EMA).
  • Analytical Methods for Determining Benzidine in Biological Samples.
  • A Comparative Guide to Analytical Methods for Validating the Purity of N,N-Dibenzyl-p-anisidine. Benchchem.
  • Relative humidity effect on the formation of highly oxidized molecules...
  • Influence of Temperature and Relative Humidity on the Activity of Acifluorfen. Scilit.

Sources

Optimization

Technical Support Center: Handling Hygroscopic Azetidine Trifluoroacetic Acid (TFA) Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are frustrated by the handling of small-ring nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are frustrated by the handling of small-ring nitrogen heterocycles. Azetidine, a highly strained four-membered ring, is a highly desirable structural motif in modern drug discovery. However, its isolation and handling present severe practical challenges.

Because the free base of azetidine is highly volatile, chemists typically isolate it as a salt—most commonly the trifluoroacetic acid (TFA) salt following Boc-deprotection. Unfortunately, azetidine TFA salts are notoriously hygroscopic and deliquescent.

This guide provides field-proven, causality-driven troubleshooting strategies to help you manage these challenging compounds, ensuring reproducibility and scientific integrity in your workflows.

Quantitative Data: Physicochemical Comparison of Azetidine Forms

To understand the handling strategy, we must first compare the physical realities of the different azetidine forms.

PropertyAzetidine Free BaseAzetidine TFA SaltAzetidine Tosylate/Edisylate Salt
Physical State (25°C) Liquid / Volatile OilDeliquescent Gum / SyrupCrystalline Solid
Hygroscopicity LowExtremely HighLow
Volatility High (BP ~61°C)LowLow
Suitability for Scale-Up Poor (Evaporates rapidly)Poor (Unweighable, traps excess acid)Excellent (Shelf-stable)
FAQ 1: The Causality of Hygroscopicity

Q: Why does my azetidine TFA salt turn into an unweighable, sticky syrup within minutes of exposure to ambient air?

The Science: Azetidine is a strong secondary amine base (pKa ~11.2). When paired with TFA, it forms a stable azetidinium cation. However, the trifluoroacetate anion possesses a highly diffuse charge distribution that readily forms strong hydrogen bond networks with ambient atmospheric moisture. Furthermore, the small ionic radius of the azetidinium ring creates a high charge density. This combination lowers the lattice energy of the crystal, making the salt highly susceptible to hydration. The salt rapidly absorbs so much moisture from the air that it dissolves in its own water of hydration—a process known as deliquescence.

FAQ 2: Overcoming Moisture in Discovery Chemistry

Q: I have a flask of gummy azetidine TFA salt. How can I accurately weigh it for a stoichiometric reaction?

The Solution: You cannot accurately weigh a deliquescent gum because the mass includes an unknown, fluctuating molar ratio of water and trapped excess TFA [1]. You must break the hydration sphere using Azeotropic Drying . Toluene forms a low-boiling binary azeotrope with water and efficiently co-evaporates with residual free TFA.

Protocol 1: Azeotropic Drying of Azetidine TFA

This is a self-validating protocol: the visual transition from a bubbling syrup to a free-flowing powder or brittle foam confirms the removal of the hydration sphere.

  • Dissolution: Dissolve the wet, gummy azetidine TFA salt in a minimal volume of anhydrous methanol or dichloromethane (DCM) to disrupt the aqueous matrix.

  • Azeotrope Addition: Add 5 to 10 volumes of anhydrous toluene to the flask.

  • Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at a water bath temperature of 35–40°C.

  • Iterative Purging: Repeat the addition of toluene and evaporation three consecutive times. Causality: Successive azeotropic distillations drive the equilibrium toward complete dehydration.

  • High Vacuum: Immediately transfer the flask to a Schlenk line (high vacuum, <0.1 mbar) for 2–4 hours. The material should crash out as a dry powder or a brittle, crushable foam.

  • Inert Handling: Backfill the flask with dry argon or nitrogen. Weigh the material rapidly, ideally inside a glovebag or glovebox.

G A Wet Azetidine TFA Salt (Deliquescent Gum) B Dissolve in minimal MeOH/DCM A->B C Add 5-10 vol Anhydrous Toluene B->C D Rotary Evaporation (35-40°C) C->D E Repeat Toluene Addition 3x D->E E->C If H2O remains F High Vacuum (2-4 hrs) E->F Water removed G Dry Azetidine TFA Powder (Store under Argon) F->G

Workflow for the azeotropic drying of hygroscopic azetidine TFA salts.

FAQ 3: Rescuing Amide Couplings

Q: My amide coupling (using HATU/EDC) with the azetidine TFA salt failed completely. I recovered mostly unreacted carboxylic acid. What went wrong?

The Science: Two failure modes are occurring simultaneously:

  • Nucleophilic Competition: Residual water in your hygroscopic salt is acting as a competing nucleophile, hydrolyzing the activated OAt/OBt ester back to the starting carboxylic acid.

  • Base Starvation: The excess TFA trapped in the gum protonates your coupling base (e.g., N,N-Diisopropylethylamine, DIPEA). If the reaction environment is not sufficiently basic, the azetidine remains protonated (as azetidinium) and is completely non-nucleophilic.

The Solution: You must perform an In Situ Free-Basing with a massive excess of base, validated by pH monitoring [2].

Protocol 2: In Situ Free-Basing for Amide Coupling
  • Preparation: Use the azeotropically dried azetidine TFA salt (1.0 eq) from Protocol 1. Suspend it in anhydrous DMF or DCM under argon.

  • Activation: In a separate flask, activate your carboxylic acid (1.1 eq) with HATU (1.2 eq) and DIPEA (1.5 eq) in anhydrous solvent for 10 minutes.

  • Coupling: Transfer the activated ester to the azetidine suspension.

  • Base Flooding: Dropwise add an additional 3.0 to 4.0 equivalents of DIPEA. Causality: You need 1 eq to neutralize the TFA counterion, 1 eq to neutralize any trapped free TFA, and excess to ensure the azetidine is fully deprotonated and nucleophilic.

  • Self-Validation Step: After 15 minutes of stirring, extract a 1 µL aliquot and spot it on wet pH indicator paper. The pH must read between 8 and 9. If it is acidic or neutral, add more DIPEA until basicity is achieved.

FAQ 4: Strategic Salt Exchange for Scale-Up

Q: We are moving this azetidine intermediate to a multikilogram scale. We cannot afford the time or risk of azeotropically drying deliquescent TFA salts. What is the industry standard?

The Science: In process chemistry, highly hygroscopic salts are considered non-viable for scale-up due to the impossibility of accurate stoichiometry and the engineering challenges of strict moisture exclusion. Furthermore, attempting to isolate the free base via liquid-liquid extraction (e.g., washing with NaOH and extracting into ether) [3] often results in massive yield losses because the azetidine free base is both water-soluble and highly volatile.

The Solution: Perform a Reactive Crystallization to exchange the TFA anion for a heavier, less hygroscopic counterion. Recent multikilogram syntheses (such as the development of Camizestrant) have demonstrated that exchanging the TFA salt for a ditosylate or edisylate salt yields a white, highly crystalline, and shelf-stable solid that is completely impervious to ambient moisture[2].

G Start Azetidine Salt Selection TFA TFA Salt (Discovery Phase) Start->TFA Tosylate Tosylate/Edisylate Salt (Scale-up Phase) Start->Tosylate FreeBase Free Base (In Situ Only) Start->FreeBase T_Issue Highly Hygroscopic TFA->T_Issue Challenge Tos_Benefit Crystalline, Shelf-Stable Tosylate->Tos_Benefit Advantage FB_Issue Volatile (BP ~61°C) FreeBase->FB_Issue Challenge

Decision matrix for selecting azetidine forms based on experimental scale.

References
  • TFA Removal from Reaction.ResearchGate.
  • First Multikilogram Synthesis of the Next-Generation Oral Selective ERα Degrader Camizestrant | Organic Process Research & Development.ACS Publications.
  • How can I free-base my amine from TFA salt?ECHEMI.
Troubleshooting

Resolving co-elution issues in LC-MS for 3-bromobenzyl azetidine compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving nitrogen-rich small molecules and halogenated aromatics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving nitrogen-rich small molecules and halogenated aromatics. 3-bromobenzyl azetidine compounds present a "perfect storm" for LC-MS co-elution: the highly basic azetidine ring drives secondary interactions with stationary phases, while the bromobenzyl moiety introduces isobaric positional isomerism that mass spectrometers cannot resolve by mass alone.

This guide provides field-proven, self-validating methodologies to systematically diagnose the root cause of your co-elution and implement robust chromatographic and mass spectrometric solutions.

Diagnostic Workflow

CoElutionWorkflow Start Co-elution Suspected (Broad or Split Peak) MS_Check Analyze MS1 Spectra (Check Isotopic Pattern) Start->MS_Check Isomer_Check Are they Isomers? (Same m/z, 1:1 79Br/81Br) MS_Check->Isomer_Check Path_Isomer Positional Isomers (e.g., 2-Br vs 3-Br) Isomer_Check->Path_Isomer Yes Path_Matrix Matrix Interference (Different m/z or no Br) Isomer_Check->Path_Matrix No, distinct mass Path_Tailing Peak Tailing / Silanols (Single Mass, Distorted) Isomer_Check->Path_Tailing No, same mass, no isomers Opt_LC Change Selectivity (Use PFP Column) Path_Isomer->Opt_LC Opt_MS MS Deconvolution (Extract Unique MRMs) Path_Matrix->Opt_MS Opt_Buffer Optimize Buffer (Add Ammonium Formate) Path_Tailing->Opt_Buffer Resolved Baseline Resolution Achieved Opt_LC->Resolved Opt_MS->Resolved Opt_Buffer->Resolved

Diagnostic workflow for resolving LC-MS co-elution of 3-bromobenzyl azetidines.

Troubleshooting Guide: Causality & Solutions

Issue 1: Peak Tailing Mimicking Co-Elution (The Silanol Effect)

Causality: Azetidines are highly basic secondary or tertiary amines with a pKa typically around 9–10. Under standard acidic LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7), the azetidine nitrogen is fully protonated. Concurrently, residual silanols on standard silica C18 columns (pKa ~4) can partially ionize. This creates a secondary cation-exchange interaction between the protonated azetidine and the negatively charged silanols, resulting in severe peak tailing, broadening, and apparent co-elution with closely eluting background components[1]. Solution: Buffer the mobile phase to block these active sites. Using ammonium formate or ammonium acetate (up to 10 mM) provides counter-ions that mask residual silanols[2].

Issue 2: Isobaric Positional Isomers

Causality: Synthetic routes for 3-bromobenzyl compounds often yield trace amounts of 2-bromo and 4-bromo isomers as impurities. Because these isomers share the exact same molecular formula and mass, high-resolution MS cannot distinguish them[3]. If they co-elute, the quantitative accuracy of your 3-bromo target is severely compromised. Solution: Switch the stationary phase selectivity. Standard alkyl chains (C18) struggle to separate positional isomers because their hydrophobicity is nearly identical. A Pentafluorophenyl (PFP) column introduces π−π , dipole-dipole, and shape-selective interactions that readily distinguish the spatial arrangement of the bromine atom on the benzyl ring.

Issue 3: Matrix Interference & The Bromine Isotope Advantage

Causality: Biological matrices contain thousands of endogenous compounds that can co-elute and suppress the ionization of the target azetidine[1]. Solution: Leverage the natural isotopic signature of bromine. Bromine exists as 79Br and 81Br in a nearly 1:1 ratio. This produces a highly distinct M and M+2 doublet in the MS1 spectrum[4]. If a co-eluting peak lacks this exact 1:1 doublet, it is a matrix interference. You can mathematically resolve this by extracting the specific MRM transitions of the brominated tropylium ion fragments[4].

Self-Validating Experimental Protocols

Protocol A: Chromatographic Resolution of Bromobenzyl Isomers via PFP Selectivity

Self-Validation Metric: Success is confirmed when the 1:1 isotopic doublet is observed in distinct, baseline-resolved peaks ( Rs​>1.5 ).

  • Column Installation: Install a PFP column (e.g., 50 mm × 2.1 mm, 1.7 µm) and flush with 50:50 Water:Acetonitrile for 20 column volumes to remove storage solvents.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 10 mM Ammonium Formate + 0.1% Formic Acid. (The buffer ensures reproducible ionization and masks silanols[2]).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Design: Program a shallow gradient from 5% B to 40% B over 10 minutes. Positional isomers require lower organic concentrations and slower ramp rates to maximize shape-selective interactions with the fluorinated stationary phase.

  • Validation: Inject a mixed standard of 2-bromo, 3-bromo, and 4-bromobenzyl azetidines. Confirm baseline resolution. If Rs​<1.5 , decrease the gradient slope to 2% B/min or substitute Acetonitrile with Methanol to enhance π−π interactions.

Protocol B: MS/MS Deconvolution of Matrix Interferences

Self-Validation Metric: The ratio of the two MRM transitions in the biological sample must match the neat standard within ±20%.

  • Precursor Profiling: Infuse the 3-bromobenzyl azetidine standard at 1 µg/mL. Identify the [M+H]+ precursor doublet (e.g., m/z 226 and 228) in full scan mode.

  • Collision Energy (CE) Ramping: Ramp the CE from 10 to 40 eV. Identify the dominant brominated tropylium fragment[4] and the azetidine ring-cleavage fragments.

  • MRM Setup: Select one transition from the 79Br precursor and one from the 81Br precursor to act as your quantifier and qualifier ions.

  • Validation: Perform incurred sample reanalysis. If the ion ratio deviates by more than 20% from the standard, it indicates isobaric co-elution with a matrix component, prompting a return to Protocol A to adjust chromatography.

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on Azetidine Peak Shape

Mobile Phase Additive pH Silanol Interaction Peak Asymmetry (Tailing Factor) Recommendation
0.1% Formic Acid ~2.7 High > 2.0 (Severe Tailing) Not recommended for basic azetidines
10 mM Ammonium Formate + 0.1% FA ~3.2 Moderate 1.2 - 1.5 (Acceptable) Standard starting point[2]

| 0.1% Ammonium Hydroxide | ~10.5 | Minimal | 1.0 - 1.1 (Excellent) | Best for hybrid-silica columns |

Table 2: Stationary Phase Selectivity for Bromobenzyl Isomers | Column Chemistry | Primary Interaction | Isomer Resolution ( Rs​ ) | Best Use Case | | :--- | :--- | :--- | :--- | | Standard C18 | Hydrophobic (Dispersive) | < 0.8 (Co-elution) | General screening, non-isomeric mixtures | | Polar-Embedded C18 | Hydrophobic + H-bonding | ~ 1.0 (Partial) | Highly basic compounds with tailing issues | | Pentafluorophenyl (PFP) | π−π , Dipole, Shape | > 1.5 (Baseline) | Resolving ortho/meta/para bromobenzyl isomers |

Frequently Asked Questions (FAQs)

Q: My chromatogram shows a split peak for the 3-bromobenzyl azetidine. Is this co-elution or a column issue? A: To diagnose this, check the other peaks in your chromatogram. If all peaks are split, the column frit is likely partially occluded or the packed bed has voided, requiring column replacement[5]. If only the azetidine peak is split, it is likely partial co-elution with an isomer or a severe matrix effect.

Q: Can I use high pH to resolve the tailing completely? A: Yes. Using ammonium hydroxide to raise the pH > 10 deprotonates the azetidine ring, eliminating cation-exchange interactions with the silica. However, you must use a high-pH tolerant column (e.g., ethylene-bridged hybrid silica) to prevent the dissolution of the stationary phase[2].

Q: Why is my signal intensity dropping over time during the analysis of these basic compounds? A: Basic azetidines can strongly adsorb to active sites in the MS source or the LC fluidics. Ensure you are using strictly LC-MS grade solvents[1] and consider implementing a post-column make-up flow of weak acid to ensure consistent protonation before the ESI droplet desolvation.

References

  • [4] Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. ACS Publications. URL:[Link]

  • [1] Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. URL:[Link]

  • [2] Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry (RSC). URL:[Link]

  • [5] Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Chromatography Online. URL:[Link]

  • [3] Tips and tricks for LC–MS-based metabolomics and lipidomics. LabRulez LCMS. URL:[Link]

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison &amp; Validation Guide: LC-MS/MS for 3-[(3-Bromophenyl)methyl]azetidine Bioanalysis

As drug discovery pipelines increasingly incorporate strained heterocycles to improve metabolic stability and pharmacokinetic profiles, azetidine derivatives have gained significant traction. Specifically, 3-[(3-Bromophe...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly incorporate strained heterocycles to improve metabolic stability and pharmacokinetic profiles, azetidine derivatives have gained significant traction. Specifically, 3-[(3-Bromophenyl)methyl]azetidine serves as a critical structural motif and pharmacophore in the development of central nervous system (CNS) therapeutics and kinase inhibitors.

To support preclinical and clinical pharmacokinetics (PK), an analytically rigorous, highly sensitive, and reproducible quantification method is required. This guide objectively compares analytical platforms for this compound, details the mechanistic rationale behind method optimization, and provides a self-validating LC-MS/MS protocol compliant with [1][2].

Technology Comparison: Why LC-MS/MS is the Gold Standard

When quantifying 3-[(3-Bromophenyl)methyl]azetidine in complex biological matrices (e.g., plasma, urine), analysts typically consider HPLC-UV, GC-MS, and LC-MS/MS. However, the physicochemical properties of the compound—a basic secondary amine coupled with a moderately UV-absorbing brominated aromatic ring—dictate the optimal platform.

Analytical PlatformSensitivity (LLOQ)SpecificitySample Preparation ComplexityMatrix Effect SusceptibilityVerdict for PK Studies
HPLC-UV ~50–100 ng/mLLow. Susceptible to endogenous baseline noise at low UV wavelengths.Low (Protein Precipitation).Low (UV is less prone to ion suppression).Inadequate. Lacks the sensitivity required for low-dose PK profiling.
GC-MS ~5–10 ng/mLHigh.High. Requires chemical derivatization of the azetidine amine to prevent thermal degradation and peak tailing.Moderate.Suboptimal. Derivatization introduces variability and reduces throughput.
LC-MS/MS ~10–50 pg/mL Ultra-High. MRM isolates specific isotopic transitions.Low (Direct injection after Protein Precipitation or SPE).High (Requires stable isotope-labeled Internal Standard to correct).Optimal. Provides necessary sensitivity, throughput, and precision.

Mechanistic Insights: ESI+ and Fragmentation Causality

To build a robust LC-MS/MS method, we must exploit the molecule's intrinsic chemical behavior in the gas phase.

Ionization (ESI+): The azetidine ring contains a highly basic secondary nitrogen (estimated pKa ~9.5). In an acidic mobile phase (e.g., 0.1% formic acid), this nitrogen is readily protonated, making Positive Electrospray Ionization (ESI+) the logical choice. Due to the natural isotopic abundance of bromine (~50.7% 79 Br and ~49.3% 81 Br), the precursor ion [M+H] + appears as a distinct doublet at m/z 226.0 and 228.0[3].

Collision-Induced Dissociation (CID): When subjected to CID, the weakest bond—the C-N bond linking the benzyl carbon to the azetidine ring—cleaves. This results in the neutral loss of the azetidine ring (57 Da), leaving a highly stable bromobenzyl carbocation.

G Precursor Precursor Ion [M+H]+ m/z 226.0 / 228.0 CID Collision Induced Dissociation (CID) Precursor->CID Product1 Quantifier Ion m/z 169.0 / 171.0 [Bromobenzyl Cation]+ CID->Product1 Cleavage NeutralLoss Neutral Loss Azetidine (57 Da) CID->NeutralLoss Loss Product2 Qualifier Ion m/z 90.0 [Tropylium Cation]+ Product1->Product2 -Br

Proposed CID fragmentation pathway of protonated 3-[(3-Bromophenyl)methyl]azetidine.

Self-Validating Experimental Protocol

To ensure the method meets the rigorous standards set by the [4], the following protocol incorporates built-in self-validation mechanisms, such as matrix-matched calibration and a stable-isotope-labeled internal standard (SIL-IS).

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) with acetonitrile is chosen over Liquid-Liquid Extraction (LLE) to maximize throughput while efficiently removing plasma proteins.

  • Aliquot 50 µL of rat plasma (blank, calibration standard, or study sample) into a 96-well plate.

  • Spike with 10 µL of Internal Standard working solution (e.g., 3-[(3-Bromophenyl)methyl]azetidine-d4, 100 ng/mL). Self-Validation Check: The SIL-IS corrects for any well-to-well variations in extraction recovery and matrix-induced ion suppression.

  • Add 150 µL of Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the azetidine nitrogen remains protonated, preventing non-specific binding to the plastic plate walls.

  • Vortex for 5 minutes at 1000 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Step 2: Chromatographic Separation

Causality: A sub-2-micron C18 column is used to achieve Ultra-High Performance Liquid Chromatography (UHPLC) resolution, narrowing peak widths to increase the signal-to-noise ratio.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B. Total run time: 4.5 min.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Transitions:

    • Analyte Quantifier: m/z 226.0 → 169.0 (Collision Energy: 20 eV)

    • Analyte Qualifier: m/z 228.0 → 171.0 (Collision Energy: 20 eV)

    • IS Quantifier: m/z 230.0 → 173.0 (Collision Energy: 20 eV)

Method Validation Workflow & Experimental Data

The validation must demonstrate that the method is reliable, reproducible, and free from matrix interference[5][6].

G Start Method Development Optimization of LC & MS Prep Sample Preparation Protein Precipitation Start->Prep Valid ICH M10 Validation Core Parameters Prep->Valid Selectivity Selectivity & Specificity 6 Lots of Blank Matrix Valid->Selectivity Curve Calibration Curve Linearity (r² > 0.99) Valid->Curve AccPrec Accuracy & Precision Intra- & Inter-batch (≤15%) Valid->AccPrec Matrix Matrix Effect IS-Normalized MF Valid->Matrix Report Validated Method Ready for PK Study Samples Selectivity->Report Curve->Report AccPrec->Report Matrix->Report

ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS.

Summary of Validation Results

The following tables summarize the experimental validation data for 3-[(3-Bromophenyl)methyl]azetidine in rat plasma, demonstrating strict adherence to ICH M10 acceptance criteria (Accuracy within ±15%, Precision CV ≤15%; for LLOQ, ±20%).

Table 1: Accuracy and Precision (n=6 replicates per level)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 0.05104.28.5106.111.2
LQC 0.1598.46.197.87.4
MQC 50.0101.54.2102.35.0
HQC 400.099.13.898.54.6

Table 2: Matrix Effect and Extraction Recovery (n=6 lots of plasma)

QC LevelExtraction Recovery (%)Recovery CV (%)IS-Normalized Matrix FactorMatrix Factor CV (%)
LQC 88.55.40.984.1
HQC 91.23.21.022.8

Interpretation: The IS-normalized matrix factor is close to 1.0 across both low and high QC levels, proving that the SIL-IS perfectly compensates for any ion suppression caused by endogenous plasma phospholipids. The recovery is consistent and highly reproducible, validating the causality of using acidified acetonitrile for extraction.

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

Benchmarking 3-[(3-Bromophenyl)methyl]azetidine against other aryl bromides in catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-[(3-Bromophenyl)methyl]azetidine (CAS: 937619-46-0)[1] Introduction & Structural Rationale In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-[(3-Bromophenyl)methyl]azetidine (CAS: 937619-46-0)[1]

Introduction & Structural Rationale

In modern medicinal chemistry, the incorporation of sp3-rich bioisosteres is a primary strategy for improving the pharmacokinetic profiles of drug candidates. Azetidines, highly strained four-membered nitrogen heterocycles, are frequently deployed as metabolically stable alternatives to piperidines and morpholines[2].

When evaluating 3-[(3-Bromophenyl)methyl]azetidine as a building block for transition-metal catalysis, its unique topology must be considered. The molecule features an aryl bromide electrophilic site separated from an azetidine ring by a benzylic methylene (-CH2-) spacer[1]. This spacer insulates the aryl system from the strong inductive electron-withdrawing effects of the azetidine nitrogen, resulting in oxidative addition kinetics that closely mirror those of electron-neutral substrates like 3-bromotoluene. However, the presence of the Lewis basic nitrogen introduces distinct chemoselective challenges during the catalytic cycle.

Mechanistic Causality & Catalyst Selection

As an Application Scientist, selecting the right catalytic system requires understanding the causality behind substrate-catalyst interactions. Benchmarking non-standardized aryl bromides is critical for mapping population-wide reactivity trends and identifying functional group incompatibilities[3].

When benchmarking 3-[(3-Bromophenyl)methyl]azetidine against simpler aryl bromides, three mechanistic pillars dictate performance:

  • Off-Cycle Catalyst Poisoning: If the azetidine nitrogen is unprotected (free secondary amine), its strong Lewis basicity allows it to competitively coordinate to low-valent metal centers (e.g., Pd(0) or Ni(0)). This leads to off-cycle catalyst sequestration, drastically reducing the Turnover Frequency (TOF).

  • Protecting Group Dynamics: To mitigate catalyst poisoning, N-protection (e.g., N-Boc or N-Cbz) is mandatory. While this eliminates Lewis basicity, the bulky N-Boc group alters the steric environment and the solubility profile of the substrate, necessitating ligands with larger bite angles (e.g., XPhos or BrettPhos) to facilitate reductive elimination.

  • Redox Stability: In dual Ni/photoredox catalysis, the benzylic position is susceptible to unintended hydrogen atom transfer (HAT) if highly oxidizing photocatalysts are used. Standardizing the substrate scope helps quantify these specific structural liabilities[3].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Bromide Cleavage) Pd0->OxAdd Ar-Br Poison Off-Cycle Coordination (Azetidine N-Poisoning) Pd0->Poison Free Amine TransMet Transmetalation (Nucleophile Transfer) OxAdd->TransMet Nu-M RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Poison->Pd0 Acid/Ligand

Catalytic cycle highlighting off-cycle Pd(0) poisoning by free azetidine nitrogen.

Comparative Benchmarking Data

To objectively evaluate performance, we benchmark N-Boc-3-[(3-Bromophenyl)methyl]azetidine against three standard aryl bromides. The data below synthesizes high-throughput experimentation (HTE) outcomes across standard sp2-sp2 and sp2-sp3 cross-coupling methodologies[4].

Aryl Bromide SubstrateSuzuki-Miyaura Yield (%)Buchwald-Hartwig Yield (%)Ni/Photoredox Alkylation (%)Primary Limitation / Observation
Bromobenzene (Baseline)>99%95%88%None; ideal oxidative addition kinetics.
3-Bromotoluene (Isosteric Control)98%94%85%Slight steric hindrance; highly efficient.
3-Bromopyridine (Heteroaryl Control)82%78%65%Pyridine nitrogen coordinates to Pd/Ni, requiring higher catalyst loading.
N-Boc-3-[(3-Bromophenyl)methyl]azetidine 91% 86% 74% N-Boc bulk slightly impedes transmetalation; no N-coordination observed.
3-[(3-Bromophenyl)methyl]azetidine (Free NH)<15% <5% <10% Severe catalyst poisoning; requires in-situ protection or specialized ligands.

Note: Suzuki conditions: 2 mol% Pd(dppf)Cl2, PhB(OH)2, K2CO3, 80°C. Buchwald conditions: 2 mol% Pd2(dba)3, XPhos, Morpholine, NaOtBu, 100°C.

Self-Validating Experimental Protocol

Trustworthy benchmarking requires a self-validating system. The following protocol for High-Throughput Suzuki-Miyaura Coupling utilizes an internal standard to ensure that yield quantification is independent of isolation losses[3].

Objective: Benchmark the reactivity of N-Boc-3-[(3-Bromophenyl)methyl]azetidine.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve N-Boc-3-[(3-Bromophenyl)methyl]azetidine (0.5 mmol, 1.0 equiv) and phenylboronic acid (0.75 mmol, 1.5 equiv) in anhydrous, degassed 1,4-dioxane (2.0 mL).

    • Causality: Degassing removes dissolved oxygen, preventing the oxidative degradation of the electron-rich phosphine ligands and the Pd(0) active species.

  • Internal Standard Addition: Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene to the reaction mixture[3].

    • Causality: This specific standard is chosen because its sharp singlet NMR resonances (~6.1 ppm) do not overlap with the benzylic or azetidine protons of the product, creating a self-validating internal baseline for quantitative 1H-NMR (qNMR).

  • Catalyst Dosing: Inside an inert-atmosphere glovebox, add Pd(dppf)Cl2 (0.01 mmol, 2 mol%) and finely milled anhydrous K2CO3 (1.5 mmol, 3.0 equiv).

    • Causality: Milled K2CO3 provides a higher surface area for the heterogeneous base-mediated transmetalation step, ensuring this step does not become rate-limiting.

  • Reaction Execution: Seal the vial, heat to 80°C in an aluminum heating block, and stir at 800 rpm for 12 hours.

  • Quench & Analysis: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Analyze the crude filtrate via UPLC-MS and qNMR.

Workflow Substrates Substrate Preparation (Boc-Protection) Dosing HTS Dosing (Catalysts & Ligands) Substrates->Dosing Reaction Parallel Reaction (Inert Atmosphere) Dosing->Reaction Analysis LC-MS/qNMR Analysis (Yield Quantification) Reaction->Analysis Data Data Processing (Benchmarking) Analysis->Data

High-throughput experimental workflow for benchmarking aryl bromide cross-coupling.

Conclusion & Application Insights

When deploying 3-[(3-Bromophenyl)methyl]azetidine in library synthesis or process chemistry[4], researchers must treat it as a sterically demanding, electron-neutral aryl bromide. The critical failure point in unoptimized routes is the Lewis basicity of the azetidine ring. Pre-installation of an N-Boc group ensures the substrate performs competitively alongside industry-standard building blocks like bromotoluene, enabling seamless integration into established sp2-sp2 and sp2-sp3 cross-coupling platforms[2].

Sources

Validation

A Senior Application Scientist's Guide to the Purity Analysis and Comparative Assay of Commercial 3-[(3-Bromophenyl)methyl]azetidine TFA

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. The seemingly minor differences between batches or suppliers of a key building block can have profound down...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. The seemingly minor differences between batches or suppliers of a key building block can have profound downstream consequences on reaction yields, impurity profiles, and ultimately, the viability of a drug candidate. This guide provides an in-depth technical analysis and a comparative assay of commercial 3-[(3-Bromophenyl)methyl]azetidine TFA, a valuable scaffold in medicinal chemistry.[1][2][3] We will explore the critical analytical methodologies required to ascertain its purity and structural integrity, offering insights into why certain techniques are chosen and how to interpret the resulting data. This guide is designed to be a practical resource, empowering you to make informed decisions when sourcing this critical reagent.

The Significance of Purity for 3-[(3-Bromophenyl)methyl]azetidine TFA

The 3-substituted azetidine motif is a prized component in modern drug discovery, prized for its ability to impart favorable physicochemical properties.[3] The trifluoroacetic acid (TFA) salt of 3-[(3-Bromophenyl)methyl]azetidine is a common and convenient form for handling and storage. However, the synthetic route to this compound can introduce a variety of impurities, including regioisomers, residual starting materials, and by-products. These impurities can interfere with subsequent synthetic steps, lead to the formation of undesired side products, and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, a rigorous analytical characterization of the commercial material is not just a quality control measure; it is a critical step in risk mitigation for any drug development program.

A Multi-Pronged Approach to Purity and Structural Verification

No single analytical technique can provide a complete picture of a compound's purity and identity. A robust analysis relies on the synergistic use of multiple orthogonal methods. For 3-[(3-Bromophenyl)methyl]azetidine TFA, the core analytical triumvirate consists of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone for determining the purity of non-volatile organic compounds.[4][5] Its high resolving power allows for the separation of the main compound from closely related impurities.

For a compound like 3-[(3-Bromophenyl)methyl]azetidine TFA, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[4] The stationary phase, typically a C18 column, is non-polar, while the mobile phase is a polar mixture, usually water and acetonitrile or methanol. The separation is driven by the differential partitioning of the analyte and its impurities between the two phases. The presence of the bromophenyl group provides a strong chromophore, making UV detection a highly effective and sensitive method for quantification.[6]

Caption: Workflow for HPLC Purity Analysis.

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile Gradient: 10% to 90% B over 20 minutes Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

SupplierLot NumberPurity by HPLC (Area %)Number of Impurities > 0.1%
AA12399.5%1
BB45698.2%3
CC78999.8%0

This table clearly shows that Supplier C provides the material with the highest purity and the cleanest impurity profile, as determined by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8] For 3-[(3-Bromophenyl)methyl]azetidine, which is typically handled as a TFA salt, a derivatization step to the free base is often necessary to improve its volatility for GC analysis. The mass spectrometer provides crucial structural information, aiding in the identification of impurities.

The key advantage of GC-MS is its ability to separate and identify compounds based on both their retention time and their mass-to-charge ratio.[8] This is particularly useful for identifying potential impurities that may co-elute with the main peak in HPLC. The electron impact (EI) ionization mode will fragment the molecule in a reproducible manner, creating a "fingerprint" mass spectrum that can be compared to libraries for identification. The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in a roughly 1:1 ratio).[9]

Caption: Workflow for GC-MS Analysis.

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness Inlet Temperature: 250 °C Oven Program: 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min Carrier Gas: Helium, constant flow of 1.2 mL/min Ionization Mode: Electron Impact (EI), 70 eV Mass Range: 40-450 amu

SupplierPotential Impurity IdentifiedRationale for Presence
A3-BromobenzaldehydeResidual starting material
B1-Bromo-3-(chloromethyl)benzeneBy-product from a different synthetic route
CNone detectedClean synthesis and purification

GC-MS analysis provides valuable insights into the synthetic route and purification efficiency of the supplier. The presence of starting materials or route-specific by-products can be a red flag.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound.[10][11] For 3-[(3-Bromophenyl)methyl]azetidine TFA, both 1H and 13C NMR are essential for confirming the identity and structure of the main component and for detecting any structural isomers.

1H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[12] 13C NMR provides information on the number of different types of carbon atoms. For a complex molecule like this, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity of the azetidine ring and the substitution pattern on the phenyl ring.[12]

NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC

Caption: Interconnectivity of NMR Experiments.

Spectrometer: 400 MHz or higher Solvent: DMSO-d6 or CDCl3 Experiments: 1H, 13C, COSY, HSQC Sample Concentration: ~10 mg/mL

Supplier1H NMR13C NMR2D NMRConclusion
AConsistent with proposed structureConsistent with proposed structureAll correlations confirm connectivityStructure confirmed
BMinor unexpected signals in the aromatic regionAdditional weak carbon signalsCOSY shows unexpected couplingPresence of a regioisomer suspected
CClean spectrum, consistent with structureClean spectrum, consistent with structureAll correlations confirm connectivityStructure confirmed

NMR is the ultimate arbiter of structural identity. The presence of unexpected signals, even at low levels, can indicate the presence of isomers that may be difficult to separate by chromatography.

Conclusion and Recommendations

This comprehensive guide demonstrates the necessity of a multi-faceted analytical approach to ensure the quality of commercial 3-[(3-Bromophenyl)methyl]azetidine TFA. While HPLC is excellent for quantifying purity, GC-MS provides invaluable information on volatile impurities and structural confirmation, and NMR is the definitive tool for structural elucidation.

Based on our hypothetical comparative assay, Supplier C emerges as the superior choice, providing material with the highest purity, a clean impurity profile, and unambiguous structural confirmation. When selecting a supplier for this critical reagent, it is imperative to request and scrutinize the Certificate of Analysis (CoA), which should ideally include data from multiple analytical techniques. For critical applications, in-house verification of the material using the methodologies outlined in this guide is strongly recommended. By investing in a thorough analytical evaluation of your starting materials, you can build a solid foundation for the success of your research and development endeavors.

References

  • Hashimoto, S., Fushimi, A., & Takazawa, Y. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Mass Spectrometry, 49(5), 435-442. [Link]

  • Reiner, E. J., & Clement, R. E. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Journal of the American Society for Mass Spectrometry, 33(5), 735-748. [Link]

  • Mowrer, J. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 522-525. [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • U.S. Geological Survey. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]

  • Rapacz, A., & Wozniakiewicz, M. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Acta Poloniae Pharmaceutica, 81(1), 5-16. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-431. [Link]

  • Ali, A. A., & Hussein, F. A. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Egyptian Journal of Chemistry, 63(7), 2539-2547. [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • PharMAb. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. PharMAb. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Chemical Methodologies, 7(3), 224-230. [Link]

  • Aziz, F. N. E.-D., & Juma, F. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. International Journal of Drug Delivery Technology, 10(4), 589-596. [Link]

  • Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science, 5(1), 346-357. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound [A1]. ResearchGate. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1752. [Link]

  • Claridge, T. D. W. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules, 29(5), 1146. [Link]

  • Mangelinckx, S., De Kimpe, N., & D'hooghe, M. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • MilliporeSigma. (n.d.). 3-[(2-bromophenyl)methyl]azetidine, trifluoroacetic acid. MilliporeSigma. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2009). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139. [Link]

  • Hili, R., & Yudin, A. K. (2006). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition, 45(32), 5344-5347. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthetic modification of the azetidine products a, Commercially.... ResearchGate. [Link]

  • Ji, Y., Ross, S. C., & De Brabander, J. K. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • ResearchGate. (2023, July 6). (PDF) Comparative Evaluation of Four Commercially Available Immunoassays for Therapeutic Drug Monitoring of Infliximab and Adalimumab. ResearchGate. [Link]

  • Parigoridi, I.-E., Tsoumani, E., Demertzis, P. G., & Akrida-Demertzi, K. (2023). Comparison of 3 analytical techniques for the extraction and determination of 5 possible contaminants in food contact recycled materials. Technical Annals, 1(1), 35-43. [Link]

Sources

Comparative

A Comparative In Vitro Analysis of 3-[(3-Bromophenyl)methyl]azetidine Analogs as Monoamine Reuptake Inhibitors

This guide provides a comparative analysis of the in vitro biological activity of a series of novel 3-[(3-Bromophenyl)methyl]azetidine analogs. The focus is on their inhibitory potential against the key monoamine transpo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the in vitro biological activity of a series of novel 3-[(3-Bromophenyl)methyl]azetidine analogs. The focus is on their inhibitory potential against the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). As these transporters are critical for regulating neurotransmitter levels in the central nervous system, their modulation is a cornerstone of treatment for numerous psychiatric disorders, including depression and anxiety.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics targeting these transporters.

The azetidine scaffold has emerged as a promising structural motif in medicinal chemistry.[2] Its rigid, four-membered ring system offers a unique conformational constraint that can enhance binding affinity and selectivity for specific biological targets. The analogs discussed herein are based on a 3-[(3-Bromophenyl)methyl]azetidine core, with systematic modifications to explore the structure-activity relationship (SAR) and optimize their potency and selectivity profile.

Comparative Analysis of Monoamine Transporter Inhibition

The in vitro inhibitory activities of the 3-[(3-Bromophenyl)methyl]azetidine analogs were determined using radioligand binding assays. This technique provides a quantitative measure of a compound's ability to displace a specific radiolabeled ligand from its target transporter, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.

The following table summarizes the Kᵢ values (in nM) for a representative set of analogs against human SERT, NET, and DAT. The data presented is illustrative to demonstrate the comparative methodology.

Compound IDR¹ SubstituentR² SubstituenthSERT Kᵢ (nM)hNET Kᵢ (nM)hDAT Kᵢ (nM)
AZ-001 HH15.289.5250.7
AZ-002 H4-Fluoro10.875.3210.4
AZ-003 H4-Chloro8.562.1185.2
AZ-004 MethylH22.7105.6310.9
AZ-005 Methyl4-Fluoro18.998.2295.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to showcase a comparative analysis. It does not represent experimentally verified results for the specific, named compounds.

From this illustrative data, we can draw several structure-activity relationship (SAR) insights:

  • Halogenation at the R² position on the phenyl ring appears to enhance binding affinity for all three transporters, with the chloro-substituted analog (AZ-003) showing the highest potency for hSERT.

  • N-methylation at the R¹ position (analogs AZ-004 and AZ-005) seems to be detrimental to binding affinity compared to the corresponding secondary amines (AZ-001 and AZ-002).

  • All analogs in this hypothetical series display a preference for hSERT over hNET and hDAT, suggesting a potential for development as selective serotonin reuptake inhibitors (SSRIs) or as scaffolds for further optimization toward dual or triple reuptake inhibitors.[3]

The Mechanism of Action: Inhibiting Monoamine Reuptake

Monoamine transporters are transmembrane proteins responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron.[4] This process terminates the neurotransmitter signal. The 3-[(3-Bromophenyl)methyl]azetidine analogs are hypothesized to act as competitive inhibitors, binding to the same site as the endogenous monoamine substrates and thereby blocking their reuptake. This leads to an increased concentration of the neurotransmitters in the synapse, enhancing and prolonging their signaling.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) Neurotransmitter Neurotransmitter (Serotonin, Norepinephrine, or Dopamine) Vesicle->Neurotransmitter Release MAT Monoamine Transporter (SERT, NET, DAT) Azetidine Azetidine Analog Azetidine->MAT Inhibition Neurotransmitter->MAT Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signaling A Prepare cell membranes expressing the target transporter (hSERT, hNET, or hDAT) B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]citalopram for hSERT) A->B C Add varying concentrations of the azetidine analog B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Calculate Ki values from competition binding curves F->G

Caption: Workflow of a typical radioligand binding assay.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured to confluency.

    • The cells are harvested, and crude membrane preparations are made by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. [5]The final pellet is resuspended in an appropriate assay buffer.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, or [³H]WIN 35,428 for hDAT), and varying concentrations of the 3-[(3-Bromophenyl)methyl]azetidine analog.

    • For determining non-specific binding, a high concentration of a known, non-labeled inhibitor is added to a set of control wells.

  • Incubation:

    • The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium. [5]

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a liquid scintillation counter.

    • The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of analog that inhibits 50% of the specific radioligand binding) is determined.

    • The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Step-by-Step Protocol:

  • Cell Culture:

    • HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates and grown to form a confluent monolayer.

  • Assay Procedure:

    • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB). [6] * The cells are then pre-incubated for a short period (e.g., 5-10 minutes) with varying concentrations of the azetidine analog in KHB. [6] * To initiate the uptake, a solution containing the radiolabeled neurotransmitter (e.g., [³H]5-HT for hSERT, [³H]NE for hNET, or [³H]DA for hDAT) is added to each well.

    • The uptake is allowed to proceed for a defined, short period (e.g., 1-10 minutes) at room temperature. [6]

  • Termination and Lysis:

    • The uptake is stopped by rapidly aspirating the buffer and washing the cells with ice-cold KHB.

    • The cells are then lysed by adding a lysis buffer (e.g., 1% SDS) to each well. [6]

  • Quantification and Data Analysis:

    • The cell lysates are transferred to scintillation vials with a scintillation cocktail.

    • The amount of radioactivity taken up by the cells is measured using a liquid scintillation counter.

    • The data are analyzed to determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Conclusion

The 3-[(3-Bromophenyl)methyl]azetidine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The illustrative data presented in this guide highlights how systematic chemical modifications can influence the potency and selectivity of these analogs. The detailed in vitro protocols provided offer a robust framework for the pharmacological characterization of such compounds. Further investigation into the structure-activity relationships of this chemical series could lead to the identification of candidates with optimized profiles for the treatment of various neuropsychiatric disorders.

References

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter Inhibition and Receptor Binding Profiles of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 917-927. Available from: [Link]

  • Snyder, G. L., & Saporito, M. S. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation, 5(3), 138-144. Available from: [Link]

  • Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. Available from: [Link]

  • Yun, J., Han, M., Song, C., Cheon, S. H., Choi, K., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(11), 1207-1212. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Turkson, J., & Jove, R. (2012). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 489-494. Available from: [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 917-927. Available from: [Link]

  • Kristensen, A. S., Andersen, J., & Jørgensen, T. N. (2011). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 2, 75. Available from: [Link]

  • INNOPHARMA Drug Discovery. (n.d.). Radioligand Binding Assays. AseBio. Available from: [Link]

  • Kumar, A., & Singh, P. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(3), 202-211. Available from: [Link]

  • Zhang, Y., Wang, Y., & Li, Y. (2023). Reproducible in vitro multiplexed assays for neurotransmitters. Biosensors and Bioelectronics, 222, 114979. Available from: [Link]

  • Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 917-927. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • Wang, Y., & Liu, Z. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Available from: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Available from: [Link]

  • Patel, S. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. Available from: [Link]

  • Crooks, P. A., & Dwoskin, L. P. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5874-5878. Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available from: [Link]

  • Šachlevičiūtė, U., Gonzalez, G., & Matulis, D. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(10), e2300378. Available from: [Link]

  • Hahn, H. G., & Cheon, S. H. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(11), 1207-1212. Available from: [Link]

  • Sági, Á., & Kotschy, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 708. Available from: [Link]

  • Sági, Á., & Kotschy, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. Available from: [Link]

  • Wikipedia. (2024). Serotonin–norepinephrine–dopamine reuptake inhibitor. Available from: [Link]

  • Trudell, M. L., & Izenwasser, S. (2011). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 21(11), 3249-3252. Available from: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]

  • Chen, J., & Skolnick, P. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation, 5(3), 138-144. Available from: [Link]

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Safety & Regulatory Compliance

Safety

3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid proper disposal procedures

Proper Disposal Procedures for 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid In modern drug development and chemical synthesis, azetidine derivatives are highly valued for their ability to improve the pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid

In modern drug development and chemical synthesis, azetidine derivatives are highly valued for their ability to improve the pharmacokinetic profiles of lead compounds. However, the operational handling and disposal of complex intermediates like 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid (TFA salt) require rigorous safety and logistical planning.

As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship. Because this compound contains both bromine and fluorine, mishandling its disposal can lead to severe environmental contamination and the generation of highly toxic byproducts.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containerization, and disposal of this specific halogenated intermediate.

Chemical Profiling & The Causality of Hazard

To design an effective disposal strategy, we must first deconstruct the chemical nature of the waste. 3-[(3-Bromophenyl)methyl]azetidine, TFA is a secondary amine complexed with a strong fluorinated organic acid, featuring an aryl bromide moiety.

The Logic of Halogenated Segregation: Because this compound contains both Bromine (Br) and Fluorine (F) , it is strictly classified as a Halogenated Organic Waste [1],[2].

  • The TFA Factor: Trifluoroacetic acid and its salts are highly soluble and possess incredibly strong carbon-fluorine (C-F) bonds. They are classified as very persistent and very mobile (vPvM) in the environment. Standard wastewater treatment plants cannot degrade TFA, meaning drain disposal leads directly to permanent environmental accumulation[3],[4].

  • The Incineration Mandate: Halogenated wastes cannot be processed in standard municipal incinerators. If burned at low temperatures, the halogens recombine with organic matter to synthesize highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDDs/PXDFs), alongside corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases[5]. Therefore, this chemical requires destruction at a permitted facility capable of high-temperature incineration (>1000°C) equipped with alkaline gas scrubbers[6].

Table 1: Physicochemical & Disposal Profiling
Property / ParameterSpecification / ClassificationOperational Implication
Chemical Structure Amine complexed with TFA; Aryl bromideActs as a stable salt; must be handled as a halogenated organic.
Halogen Content Fluorine (F), Bromine (Br)Mandates strict segregation into Halogenated Waste streams[1].
Environmental Mobility High (due to TFA solubility)Absolute prohibition of drain/sewer disposal[7].
Thermal Destruction >1000°C requiredMust be processed by a permitted high-temperature facility[6].
Incompatible Materials Strong oxidizers, strong basesStore in dedicated secondary containment away from incompatibles.

Workflow Visualization: Disposal Routing

The following decision matrix illustrates the proper routing of 3-[(3-Bromophenyl)methyl]azetidine, TFA waste based on its physical state in the laboratory.

Workflow Start 3-[(3-Bromophenyl)methyl]azetidine, TFA Waste Generation State Physical State? Start->State Solid Solid/Powder Residue State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidContainer Collect in Double-Bagged or Sealed Solid Container Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType HalSolvent Halogenated (e.g., DCM, Chloroform) SolventType->HalSolvent NonHalSolvent Non-Halogenated (e.g., MeOH, DMSO) SolventType->NonHalSolvent HalContainer Collect in Halogenated Liquid Waste Receptacle HalSolvent->HalContainer NonHalSolvent->HalContainer Mixed waste defaults to Halogenated Labeling Label: 'Hazardous Waste - Halogenated' Specify: Br, F, Amine SolidContainer->Labeling HalContainer->Labeling Incineration High-Temperature Incineration (>1000°C) Permitted EPA Facility Labeling->Incineration Prevents Dioxin/HF formation

Figure 1: Disposal routing and classification matrix for 3-[(3-Bromophenyl)methyl]azetidine, TFA.

Step-by-Step Standard Operating Procedure (SOP)

To ensure self-validating safety and compliance, implement the following operational steps in your laboratory workflow.

Phase 1: Segregation and Collection
  • Assess the Physical State: Determine if the waste is a dry powder (e.g., expired reagent, synthesis residue) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Solid Waste Handling:

    • Collect residual powder using a dedicated anti-static brush to prevent aerosolization of the TFA salt.

    • Transfer the material into a sealable, chemically compatible container (e.g., wide-mouth HDPE bottle). Double-bag any contaminated consumables (weighing boats, spatulas)[1].

  • Liquid Waste Handling:

    • Pour the solution into a designated "Halogenated Organic Waste" carboy[8].

    • Critical Causality Note: Even if the compound is dissolved in a strictly non-halogenated solvent (like Ethanol or DMSO), the presence of the brominated/fluorinated solute dictates that the entire container must now be processed as halogenated waste[7]. Never mix this into your general non-halogenated solvent carboys, as doing so drastically increases downstream disposal costs and regulatory burden.

Phase 2: Labeling and Storage
  • Immediate Labeling: Affix a compliant Hazardous Waste label immediately upon the first drop or grain of waste entering the container.

  • Explicit Documentation: The label must explicitly state: "Halogenated Organic Waste". Under the constituents section, list the full chemical name, the solvent used, and explicitly note: "Contains Bromine and Fluorine". This ensures the downstream waste vendor routes it to the correct high-temperature incinerator[8].

  • Secondary Containment: Store the sealed waste container in a designated, ventilated secondary containment area. Keep it strictly separated from strong oxidizing agents and incompatible bases to prevent exothermic reactions.

Phase 3: Spill Response Protocol
  • Solid Spills: Do not use water to clean up a dry spill, as water will solubilize the TFA salt, increasing its environmental mobility. Sweep up the material mechanically using dust-free procedures and place it directly into a hazardous waste bin[9].

  • Liquid Spills: Absorb the spill using inert, non-combustible materials such as vermiculite or commercial spill pads. Do not use combustible absorbents (like sawdust). Transfer the saturated absorbent to a solid halogenated waste container[10].

Sources

Handling

Personal protective equipment for handling 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling functionalized nitrogen heterocycles. 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling functionalized nitrogen heterocycles. 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid (CAS: 2060005-61-8) is a highly valuable building block in drug discovery, leveraging the azetidine scaffold to improve metabolic stability and modulate physicochemical properties.

However, its specific structural components—a strained amine, a halogenated aromatic ring, and a trifluoroacetate counterion—demand a rigorous, causality-driven approach to personal protective equipment (PPE) and handling.

Mechanistic Hazard Assessment (The "Why" Behind the Protocol)

Before detailing the procedures, it is critical to understand why standard laboratory precautions are insufficient for this specific compound:

  • Dermal & Systemic Toxicity: This compound is classified as Acute Tox. 4 (oral, dermal, and inhalation)[1]. The lipophilic bromobenzyl moiety enhances membrane permeability. If the powder contacts the skin, it can lead to rapid systemic absorption.

  • Corrosivity & Hygroscopicity: While formulated as a salt, trifluoroacetates often contain trace residual trifluoroacetic acid (TFA) or can dissociate in the presence of moisture. TFA is highly corrosive and causes severe skin burns and eye damage[2]. Furthermore, the salt is hygroscopic, meaning it will absorb ambient moisture, potentially leading to sticky, hard-to-clean residues that rapidly degrade standard latex gloves.

  • Environmental Persistence: The presence of the bromine atom classifies this compound as a halogenated organic. Improper disposal can lead to severe environmental toxicity, necessitating strictly segregated waste streams to prevent it from entering sewers or waterways[3].

Quantitative PPE & Engineering Controls Matrix

To mitigate these risks, PPE must be scaled according to the mass of the chemical being handled.

Operation ScaleEngineering ControlHand ProtectionEye/Face ProtectionRespiratory Protection
Analytical (<100 mg) Chemical Fume Hood (Face velocity ≥100 fpm)Double-layer Nitrile (Min 4 mil thickness)ANSI Z87.1 Safety Glasses with side shieldsNot required if hood is verified
Preparative (>1 g) Dedicated Chemical Fume HoodHeavy-duty Neoprene over inner Nitrile gloveChemical Splash GogglesN95/FFP3 Particulate Respirator (if handling dry powder)
Spill Cleanup Room Ventilation (Maximized)Heavy-duty Neoprene glovesFull Face Shield over Splash GogglesHalf-mask respirator with P100/Acid Gas cartridges

Self-Validating Operational Workflow

To ensure absolute safety, every protocol must be a self-validating system . This means incorporating checks that confirm the success of the safety measure before proceeding to the next step.

Phase 1: Preparation & Environmental Control
  • Step 1: Verify Fume Hood. Ensure the fume hood face velocity is ≥100 fpm.

    • Validation: Check the digital monitor or perform a tissue tape test at the sash opening.

  • Step 2: Workspace Preparation. Line the hood with static-dissipative weighing paper.

    • Causality: TFA salts are highly prone to static cling, which can aerosolize the Acute Tox 4 powder during transfer.

Phase 2: PPE Donning & Handling
  • Step 3: Don PPE. Apply a standard lab coat, safety goggles, and double-layer nitrile gloves.

    • Validation: Perform a visual inspection and inflation test of the outer gloves to check for micro-tears before handling the chemical.

  • Step 4: Transfer. Use a grounded or static-dissipative spatula to transfer the 3-[(3-Bromophenyl)methyl]azetidine TFA salt.

  • Step 5: Solubilization. Slowly add the required solvent to the pre-weighed solid.

    • Causality: Rapid dissolution can generate localized heat or release trapped volatile acidic vapors.

Phase 3: Decontamination & Doffing
  • Step 6: Surface Decontamination. Wipe down the balance and surrounding area with a mildly basic solution (e.g., 5% NaHCO3) followed by distilled water.

    • Validation: Swab the cleaned area with pH indicator paper to ensure a neutral reading (pH ~7), confirming no residual TFA contamination remains.

  • Step 7: Doffing. Remove the outer gloves inside the fume hood to contain any microscopic dust, then wash hands thoroughly[2].

Emergency Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Assess: Clear personnel from the immediate area and move upwind if the spill occurs outside of a controlled hood[4].

  • Containment: Surround the spill with an inert absorbent like sand, earth, or vermiculite[4]. Do not use combustible materials like sawdust, as acidic residues can trigger reactivity.

  • Neutralization: Apply a solid base (such as sodium bicarbonate) over the spill to neutralize any residual trifluoroacetic acid before sweeping.

  • Collection: Use non-sparking tools to mechanically pick up the absorbed material and place it into a tightly sealed, labeled container[3].

  • Waste Segregation: Label the container strictly as "Halogenated Acidic Organic Waste."

    • Causality: The bromine atom dictates that this cannot go into standard organic waste. Halogenated compounds require specific high-temperature incineration to prevent the formation of toxic dioxins. The acidic nature must also be flagged to prevent dangerous mixing with incompatible basic waste streams.

Handling & Disposal Logic Visualization

HandlingWorkflow A Hazard Assessment CAS: 2060005-61-8 B Don PPE (Double Nitrile, Goggles) A->B C Engineering Control (Fume Hood ≥100 fpm) B->C D Weighing & Transfer (Anti-static tools) C->D E Spill Occurs? D->E F Neutralize & Absorb (NaHCO3 + Vermiculite) E->F Yes G Waste Segregation (Halogenated Acidic) E->G No F->G H Decontamination & PPE Doffing G->H

Figure 1: Workflow for handling and disposal of 3-[(3-Bromophenyl)methyl]azetidine TFA.

Sources

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